Product packaging for 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester(Cat. No.:CAS No. 448906-42-1)

2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester

Cat. No.: B1229765
CAS No.: 448906-42-1
M. Wt: 286.31 g/mol
InChI Key: KDDXOGDIPZSCTM-UHFFFAOYSA-N
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Description

ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is a potent, endogenous, and nontoxic ligand of the aryl hydrocarbon receptor (AhR) with an EC50 of 7.8x10-10 mol/l, as identified via a yeast AhR assay . As a putative endogenous ligand, ITE offers a key tool for studying the physiological roles of the AhR pathway without the toxicity associated with external pollutants like TCDD . Research indicates that ITE possesses immunosuppressive properties and has shown efficacy in suppressing T-cell-mediated immunity . In oncology research, studies on triple-negative breast cancer (TNBC) cells have demonstrated that ITE can reduce the expression of JAG1 and the Notch1 intracellular domain (NICD1), signaling pathways that contribute to the aggressiveness of this cancer subtype. Furthermore, ITE has been shown to decrease cancer cell growth, migration, and invasiveness, highlighting its value as a research compound for investigating novel cancer therapeutics . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O3S B1229765 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester CAS No. 448906-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXOGDIPZSCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405386
Record name Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
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Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-42-1
Record name 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448906-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
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Record name ITE
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Foundational & Exploratory

The Agonist Within: A Technical Guide to the Mechanism of Action of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester, commonly known as ITE, is a potent, endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). Initially identified as a nontoxic ligand, ITE has garnered significant interest for its immunomodulatory and anti-cancer properties. This technical guide provides an in-depth exploration of the core mechanism of action of ITE, focusing on its interaction with the AhR signaling pathway. It summarizes key quantitative data, outlines detailed experimental methodologies for studying its effects, and presents visual diagrams of the relevant biological pathways and workflows to facilitate a comprehensive understanding for research and development purposes.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family. Historically studied for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), recent research has unveiled its critical involvement in a spectrum of physiological and pathological processes, including immune regulation, cell proliferation, and tumorigenesis. The discovery of endogenous ligands, such as ITE, has shifted the paradigm, highlighting the therapeutic potential of targeting the AhR pathway.

ITE has been shown to exert various biological effects, including the suppression of tumor growth and the inhibition of cancer cell migration and invasion, particularly in models of glioma and ovarian cancer. These effects are primarily mediated through its high-affinity binding to and activation of the AhR, initiating a cascade of transcriptional changes. This document serves as a technical resource, consolidating the current understanding of ITE's mechanism of action.

Core Mechanism of Action: AhR Agonism

The principal mechanism of action of ITE is its function as a direct agonist of the Aryl Hydrocarbon Receptor.

The Canonical AhR Signaling Pathway

The cellular response to ITE is predominantly governed by the canonical AhR signaling pathway:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23. ITE, being a small, lipophilic molecule, diffuses across the cell membrane and binds to the PAS-B domain of the AhR.

  • Conformational Change and Nuclear Translocation: This binding event induces a conformational change in the AhR, exposing a nuclear localization sequence. The entire ligand-receptor complex then translocates from the cytoplasm into the nucleus.

  • Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This ITE-AhR-ARNT complex functions as a transcription factor.

  • Gene Transcription: The heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of AhR-responsive genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) and other genes that regulate cell cycle, apoptosis, and migration.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_complex AhR-Hsp90-AIP-p23 Complex ITE->AhR_complex Binding Activated_complex ITE-AhR-Hsp90-AIP-p23 AhR_ITE ITE-AhR Activated_complex->AhR_ITE Nuclear Translocation & Chaperone Dissociation Dimer ITE-AhR-ARNT Heterodimer AhR_ITE->Dimer Heterodimerization ARNT ARNT ARNT->Dimer Heterodimerization DRE DRE/XRE Dimer->DRE Binding DNA DNA Target_Genes Target Genes (e.g., CYP1B1, p21, MYH9↓) DRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA

Caption: Canonical AhR signaling pathway activated by ITE.
Downstream Cellular Effects

Activation of the AhR by ITE leads to several key anti-cancer effects:

  • Inhibition of Cell Migration and Invasion: A significant outcome of ITE-AhR signaling is the downregulation of genes involved in cell motility. For instance, in glioma cells, ITE treatment has been shown to reduce the expression of MYH9, a component of nonmuscle myosin IIA, which is crucial for cytoskeletal contraction and cell migration.

  • Inhibition of Cell Proliferation: ITE can induce cell cycle arrest and inhibit the proliferation of various cancer cells, including ovarian and glioma cell lines. This is often associated with the induction of cell cycle inhibitors like p21.

  • Induction of Differentiation: In certain contexts, such as glioblastoma stem-like cells, ITE can promote differentiation, thereby reducing the cancer stem cell population.

  • Immunomodulation: ITE can influence the differentiation and function of immune cells, such as promoting the generation of regulatory T cells (Tregs), which can have complex implications in the tumor microenvironment.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of ITE.

Table 1: Binding Affinity and Potency of ITE

ParameterSpeciesValueMethodReference
Ki (AhR Binding) -3 nMCompetitive Binding Assay[1][2]
Binding Energy (AhR-LBD) Mouse-4.214 kcal/molMolecular Docking[3]
Binding Energy (AhR-LBD) Human-3.46 kcal/molMolecular Docking[3]
Comparable Dose for Protein Induction Mouse0.5 µM (vs. 0.2 nM TCDD)Western Blot (CYP1B1, Cox-2)[4]

Table 2: Functional Cellular Effects of ITE

Cell LineEffectConcentrationAssayReference
U87, GL261 (Glioma) Inhibition of Migration5-20 µMWound Healing AssayInferred from[5]
U87 (Glioblastoma) Decreased Oct4 levelsNot specified-[2]
OVCAR-3 (Ovarian Cancer) Inhibition of ProliferationNot specified-[2]
Human Lung Fibroblasts Inhibition of Myofibroblast Differentiation1-20 µMWestern Blot (α-SMA)[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ITE's activity. Below are generalized protocols for key experiments.

AhR Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the affinity of ITE for the AhR by measuring its ability to compete with a radiolabeled ligand.

  • Preparation of Cytosol: Prepare hepatic cytosol from a suitable animal model (e.g., guinea pig) which serves as a rich source of AhR.

  • Incubation: Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosol in the presence of varying concentrations of unlabeled ITE.

  • Separation: Separate receptor-bound from free radioligand using a method like hydroxyapatite (HAP) adsorption.

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of ITE. Calculate the IC₅₀ (the concentration of ITE that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Western Blot for AhR Activation (CYP1B1 Induction)

This method confirms AhR activation by detecting the upregulation of a known target gene product, CYP1B1.

  • Cell Culture and Treatment: Plate cells (e.g., human orbital fibroblasts, lung fibroblasts) and allow them to adhere. Treat the cells with various concentrations of ITE (e.g., 0.1 to 20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody against CYP1B1 overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-tubulin).

Cell Migration/Invasion Assays

These assays measure the effect of ITE on the motile and invasive capacity of cancer cells.

4.3.1. Wound Healing (Scratch) Assay

  • Create a Monolayer: Seed cells (e.g., U87 or GL261 glioma cells) in a culture plate and grow them to full confluency.

  • Create a "Wound": Use a sterile pipette tip to scratch a straight line through the center of the cell monolayer.

  • Treatment: Wash with PBS to remove detached cells and replace the medium with fresh low-serum medium containing ITE at various concentrations or a vehicle control.

  • Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area.

4.3.2. Boyden Chamber (Transwell) Invasion Assay

  • Prepare Chambers: Rehydrate Matrigel-coated transwell inserts (e.g., 8 µm pore size).

  • Cell Seeding: Suspend serum-starved cells in serum-free medium containing ITE or a vehicle control and seed them into the upper chamber of the insert.

  • Add Chemoattractant: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

  • Analysis: Count the number of stained cells in several microscopic fields. Compare the number of invading cells in ITE-treated groups to the control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_functional cluster_invivo In Vivo Analysis Target_ID Target Identification (AhR Binding Assay) Pathway_Validation Pathway Validation (Western Blot for CYP1B1) Target_ID->Pathway_Validation Functional_Assays Functional Assays Pathway_Validation->Functional_Assays Migration Migration Assay (Wound Healing) Invasion Invasion Assay (Boyden Chamber) Proliferation Proliferation Assay (MTT / CCK-8) Xenograft Tumor Xenograft Model (e.g., Glioma, Ovarian) Functional_Assays->Xenograft Treatment ITE Administration Xenograft->Treatment Outcome Outcome Measurement (Tumor Volume, Survival) Treatment->Outcome

Caption: General experimental workflow for characterizing ITE's action.

Conclusion and Future Directions

This compound (ITE) is a well-characterized endogenous agonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the activation of the canonical AhR signaling pathway, leads to significant anti-proliferative and anti-migratory effects in various cancer models. The data strongly support its role as a modulator of gene expression programs controlling cell behavior.

For drug development professionals, ITE represents a promising, non-toxic lead compound for targeting the AhR pathway. Future research should focus on:

  • Elucidating the full spectrum of AhR target genes modulated by ITE in different cell types.

  • Investigating the potential for ITE in combination therapies with standard chemotherapeutic agents.

  • Exploring the nuances of its immunomodulatory effects within the complex tumor microenvironment.

  • Developing derivatives of ITE with improved pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the technical details outlined in this guide is essential for advancing the study of ITE and harnessing its therapeutic potential.

References

The Biological Activity of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). ITE has garnered significant interest within the scientific community for its diverse pharmacological effects, including immunomodulatory, anti-inflammatory, and potential anti-cancer properties, coupled with a favorable safety profile. This document details the molecular mechanisms of ITE, focusing on its interaction with the AhR and its influence on downstream signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the compound's biological context.

Introduction

2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] Unlike xenobiotic AhR ligands, ITE is a naturally occurring molecule, originally isolated from porcine lung, that activates the AhR without inducing the toxic responses associated with compounds like TCDD.[1][2] This unique characteristic has positioned ITE as a promising therapeutic candidate for a range of pathologies, including autoimmune diseases, chronic inflammation, and cancer.

This guide will explore the multifaceted biological activities of ITE, with a focus on its molecular interactions and functional outcomes.

Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action for ITE is its function as a potent agonist of the AhR.[1] ITE binds directly to the ligand-binding pocket of the AhR, inducing a conformational change that leads to the dissociation of chaperone proteins such as heat shock protein 90 (HSP90).[3][4] The activated AhR-ligand complex then translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3][4] This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Key target genes of the AhR signaling pathway include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism, and the AhR Repressor (AhRR), which functions in a negative feedback loop to regulate AhR signaling.[5][6]

AhR_Signaling_Pathway AhR_active AhR_active ARNT ARNT

Figure 1: Canonical AhR Signaling Pathway Activated by ITE.
Modulation of TGF-β Signaling

ITE has been shown to inhibit Transforming Growth Factor-β1 (TGF-β1)-induced myofibroblast differentiation.[6] This effect is, at least in part, independent of the AhR, as demonstrated in AhR-deficient cells.[6] ITE interferes with the TGF-β1 signaling pathway by inhibiting the nuclear translocation of Smad2, Smad3, and Smad4, key downstream effectors of TGF-β1 signaling.[6] However, ITE does not appear to affect the TGF-β1-induced phosphorylation of Smad2/3, Erk1/2, or Akt, suggesting a specific point of intervention in the Smad nuclear import process.[6]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 pSmad2/3 Smad23->pSmad23 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (Myofibroblast differentiation) Smad_complex->Gene_Transcription Translocates to Nucleus ITE ITE ITE->Smad_complex Inhibits Nuclear Translocation

Figure 2: ITE's Inhibition of the TGF-β/Smad Signaling Pathway.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of ITE from various studies.

Table 1: In Vitro Activity of ITE

ParameterValueCell Line/SystemReference
AhR Binding Affinity (Ki) 3 nMHuman AhR[1]
EC50 (Yeast AhR Assay) 0.78 nMYeast[6]
IC50 (TGF-β1-induced α-SMA expression) ~1 µMPrimary human orbital fibroblasts[5]
CYP1A1 mRNA Induction 5.59-fold (1.6 mg/kg)Sprague-Dawley rats (in vivo)[6]
CYP1A1 mRNA Induction 68.55-fold (8.0 mg/kg)Sprague-Dawley rats (in vivo)[6]

Table 2: In Vivo Activity of ITE

ModelDosage and AdministrationEffectReference
Experimental Autoimmune Uveitis (EAU) in mice 200 µ g/mouse , intraperitoneallySuppression of EAU developmentNot explicitly in provided search results
Myocardial Infarction in mice Not specifiedImproved cardiac function[7]
Glioma in mice Not specifiedBlocked glioma cell migration and invasionNot explicitly in provided search results

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ITE's biological activity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Cancer Cells) ITE_Treatment ITE Treatment (Dose-response & Time-course) Cell_Culture->ITE_Treatment Viability Cell Viability Assay (MTT) ITE_Treatment->Viability Western Western Blot (Protein Expression) ITE_Treatment->Western qPCR RT-qPCR (Gene Expression) ITE_Treatment->qPCR Luciferase Luciferase Reporter Assay (AhR Activity) ITE_Treatment->Luciferase ChIP ChIP Assay (DNA Binding) ITE_Treatment->ChIP Animal_Model Animal Model (e.g., Mouse model of disease) ITE_Admin ITE Administration (e.g., i.p., oral) Animal_Model->ITE_Admin Outcome Assessment of Outcome (e.g., Tumor size, Inflammation markers) ITE_Admin->Outcome

Figure 3: General Experimental Workflow for Studying ITE's Biological Activity.
Cell Culture and ITE Preparation
  • Cell Lines: Primary human orbital fibroblasts, mouse corneal and lung fibroblasts, and various cancer cell lines (e.g., glioma cell lines) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • ITE Preparation: ITE is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ITE (e.g., 0.1 to 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if applicable.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with ITE and/or other stimuli (e.g., TGF-β1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:

    • Anti-AhR (1:1000)

    • Anti-CYP1B1 (1:1000)

    • Anti-α-SMA (1:1000)

    • Anti-phospho-Smad2/3 (1:1000)

    • Anti-GAPDH (1:5000)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes cDNA, forward and reverse primers, and SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Primer Sequences:

    • Human CYP1A1: Forward: 5'-GAGGCCGCTTCTACAGGA-3', Reverse: 5'-GGCTGAGGATGCCCTTGA-3'

    • Human TGF-β1: Forward: 5'-CCT GAG TGG CTG TCT TTG AC-3', Reverse: 5'-GCT GCG GTT CAG GTC ATA G-3'

    • Human GAPDH: Forward: 5'-GAA GGT GAA GGT CGG AGT C-3', Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking and Chromatin Shearing: Treat cells with ITE or vehicle. Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-AhR or anti-ARNT) or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the cross-linked complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

  • qPCR Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes containing XREs.

Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an AhR-responsive luciferase reporter plasmid (containing XREs upstream of the luciferase gene) and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of ITE.

  • Luciferase Assay: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Studies
  • Animal Models: Use appropriate mouse models for the disease of interest (e.g., EAU model for uveitis, myocardial infarction model, or tumor xenograft models).

  • ITE Administration: Administer ITE via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage. Dosages can range from 1.6 to 8.0 mg/kg body weight.[6]

  • Outcome Measures: Monitor disease progression and therapeutic efficacy using relevant parameters, such as clinical scoring, histological analysis, measurement of tumor volume, or assessment of cardiac function.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

Conclusion

ITE is a promising endogenous AhR agonist with a diverse range of biological activities. Its ability to modulate the immune system, inhibit inflammatory processes, and potentially combat cancer, all while exhibiting a favorable safety profile, makes it a compelling candidate for further drug development. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unravel the full therapeutic potential of this intriguing molecule. Further investigation into the precise molecular mechanisms and the optimization of its in vivo efficacy will be crucial in translating the promise of ITE into clinical applications.

References

Endogenous Aryl Hydrocarbon Receptor Agonist ITE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester, commonly known as ITE, is an endogenous agonist of the aryl hydrocarbon receptor (AhR).[1] Unlike exogenous ligands such as the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), ITE activates the AhR without inducing a toxic response, making it a molecule of significant interest for therapeutic development.[2] This technical guide provides a comprehensive overview of ITE, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its synthesis.

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[3] While historically studied for its role in mediating the toxicity of environmental pollutants, the discovery of endogenous ligands like ITE has unveiled its involvement in a myriad of physiological processes, including immune modulation and cell differentiation.[4] ITE was first isolated from porcine lung and identified as a potent, non-toxic activator of the AhR.[1] Its ability to engage the AhR signaling pathway without the adverse effects associated with xenobiotic ligands has positioned it as a promising candidate for therapeutic interventions in autoimmune diseases, cancer, and inflammatory conditions.

Mechanism of Action

ITE functions as a direct agonist of the AhR.[5] The canonical AhR signaling pathway, as activated by ITE, involves a series of well-defined molecular events:

  • Cytosolic Complex: In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[5][6] This complex maintains the AhR in a conformation ready for ligand binding.

  • Ligand Binding and Nuclear Translocation: Upon binding of ITE, the AhR undergoes a conformational change, exposing a nuclear localization signal. This triggers the translocation of the ligand-receptor complex into the nucleus.[5][6]

  • Heterodimerization and DNA Binding: Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[5][6] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Responsive Elements (DREs) located in the promoter regions of target genes.[7]

  • Gene Transcription: The binding of the AhR-ARNT heterodimer to XREs initiates the transcription of a battery of target genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), and immune regulation (e.g., IDO1).[7]

The lack of toxicity of ITE, in contrast to TCDD, is largely attributed to its rapid metabolic degradation, which prevents the sustained AhR activation that leads to adverse effects.[2]

Quantitative Data

The following table summarizes the key quantitative parameters reported for ITE's interaction with the AhR.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 3 nMHuman, Murine, Fish AhR[4][5]
EC50 (Yeast AhR Assay) 0.78 nMYeast expressing AhR[6]

Signaling Pathway and Experimental Workflow Diagrams

Canonical AhR Signaling Pathway Activated by ITE

ITE_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) ITE->AhR_complex Binding Activated_complex ITE-AhR-Hsp90-AIP-p23 (Active Complex) AhR_complex->Activated_complex Conformational Change AhR_ARNT ITE-AhR-ARNT Heterodimer Activated_complex->AhR_ARNT Nuclear Translocation & Chaperone Dissociation ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1, IDO1) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Translation

Caption: Canonical AhR signaling pathway initiated by ITE.

Experimental Workflow for Luciferase Reporter Gene Assay

Luciferase_Assay_Workflow start Start seed_cells Seed cells containing AhR-responsive luciferase reporter construct start->seed_cells treat_cells Treat cells with ITE (or vehicle control) seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells to release luciferase incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence using a luminometer add_substrate->measure_luminescence analyze_data Analyze data and calculate fold induction measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for AhR luciferase reporter gene assay.

Experimental Protocols

In Vitro AhR Competitive Ligand Binding Assay

This protocol is adapted from methods used to assess the binding of ligands to the AhR.

Objective: To determine the binding affinity (Ki) of ITE for the AhR by competitive displacement of a radiolabeled ligand, such as [³H]TCDD.

Materials:

  • Hepatic cytosol preparation (e.g., from C57BL/6 mice or human liver)

  • [³H]TCDD (radiolabeled ligand)

  • Unlabeled TCDF (for non-specific binding)

  • ITE (competitor ligand)

  • Assay buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% v/v glycerol, pH 7.6)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare hepatic cytosol from the desired species.

  • In microcentrifuge tubes, add 2 mg/mL of cytosolic protein.

  • For total binding, add 2 nM [³H]TCDD.

  • For non-specific binding, add 2 nM [³H]TCDD and a 100-fold excess of unlabeled TCDF (200 nM).

  • For competition, add 2 nM [³H]TCDD and varying concentrations of ITE (e.g., from 10⁻¹¹ to 10⁻⁶ M).

  • Incubate all tubes for 2 hours at 20°C.

  • Add HAP slurry to each tube to adsorb the AhR-ligand complexes.

  • Wash the HAP pellets multiple times with buffer to remove unbound ligand.

  • Elute the bound radioligand from the HAP pellets.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of ITE to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

AhR-Dependent Luciferase Reporter Gene Assay

Objective: To quantify the ability of ITE to activate AhR-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing XREs upstream of the luciferase gene.

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

  • ITE stock solution in DMSO.

  • Vehicle control (DMSO).

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of ITE in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Replace the medium in the wells with the medium containing different concentrations of ITE or vehicle control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Remove the medium and add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity by dividing the luminescence values of ITE-treated wells by the average luminescence of the vehicle control wells.

Western Blot for CYP1A1/CYP1B1 Induction

Objective: To detect the upregulation of AhR target gene products, CYP1A1 and CYP1B1, at the protein level following ITE treatment.

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • ITE solution and vehicle control (DMSO).

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibodies against CYP1A1, CYP1B1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Treat cells with various concentrations of ITE or vehicle for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Immunomodulation Study in Mice

Objective: To evaluate the immunomodulatory effects of ITE in a mouse model.

Materials:

  • C57BL/6 mice.

  • ITE suspension in a suitable vehicle (e.g., corn oil or PBS with a small amount of DMSO).

  • Vehicle control.

  • Flow cytometry antibodies for T cell markers (e.g., CD3, CD4, CD8, Foxp3) and macrophage markers (e.g., F4/80, CD86, CD206).

  • ELISA kits for cytokines (e.g., IFN-γ, IL-10, IL-17).

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer ITE or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.

  • At the end of the treatment period, euthanize the mice and collect spleens, lymph nodes, and blood.

  • Prepare single-cell suspensions from spleens and lymph nodes.

  • Stain the cells with fluorescently-labeled antibodies for flow cytometric analysis of T cell and macrophage populations.

  • Isolate serum from blood and measure cytokine levels using ELISA.

  • Analyze the data to determine the effect of ITE on immune cell populations and cytokine production.

Synthesis of ITE

The chemical synthesis of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) can be achieved through various routes. A common approach involves the condensation of indole-3-glyoxylamide with a suitable thiazole precursor. The following is a generalized synthetic scheme.

ITE_Synthesis Indole Indole Intermediate1 Indole-3-glyoxylyl chloride Indole->Intermediate1 + Reagent1 Reagent1 Oxalyl chloride Intermediate2 Indole-3-glyoxylamide Intermediate1->Intermediate2 + Reagent2 Reagent2 Ammonia ITE ITE Intermediate2->ITE + Reagent3 (Condensation) Reagent3 Methyl 2-amino-2-thioxoacetate

Caption: A simplified synthetic route for ITE.

A detailed, scalable synthesis has been described in the patent literature, which often involves the reaction of 1H-indole-3-yl(oxo)acetonitrile with L-cysteine methyl ester hydrochloride followed by oxidation to form the thiazole ring.[5]

Metabolism and Pharmacokinetics

A key feature of ITE that distinguishes it from toxic AhR ligands is its rapid metabolism in vivo.[2] This leads to a transient activation of the AhR, avoiding the sustained signaling that is associated with toxicity. While detailed pharmacokinetic parameters in humans are not available, studies in animal models indicate that ITE is quickly cleared from the system. The exact metabolic pathways and the enzymes involved in ITE degradation are still under investigation but are thought to involve cytochrome P450 enzymes.

Off-Target Effects and Toxicity

Extensive studies have shown that ITE is non-toxic, even at doses that potently activate the AhR.[2] In stark contrast to TCDD, ITE does not induce the characteristic toxic responses such as thymic atrophy, wasting syndrome, or teratogenicity. This favorable safety profile is a major advantage for its potential therapeutic use. While ITE is a selective AhR agonist, some studies have suggested potential AhR-independent effects, particularly in the context of TGF-β signaling, although the primary mechanism of action is considered to be through the AhR.

Conclusion

ITE represents a paradigm-shifting molecule in the field of AhR biology. As a potent and non-toxic endogenous agonist, it has opened up new avenues for understanding the physiological roles of the AhR and for developing novel therapeutics that harness the immunomodulatory and other beneficial effects of AhR activation without the risk of toxicity. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and accelerate its translation into clinical applications.

References

An In-depth Technical Guide to 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE): An Endogenous Aryl Hydrocarbon Receptor (AHR) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, function, and experimental methodologies related to 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological role of ITE.

Discovery and Background

2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) was first identified as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR) isolated from porcine lung tissue.[1] The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family.[2] Upon ligand binding, the AHR translocates to the nucleus and regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1B1), and genes that modulate immune responses, cell proliferation, and differentiation.[1][2][3][4]

ITE is a tryptophan derivative and is of significant interest due to its potent AHR agonism without the toxicity associated with xenobiotic AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][5] Its discovery has spurred research into its potential therapeutic applications, particularly in immunology and oncology, due to its immunomodulatory and anti-proliferative effects.[6][7][8]

Quantitative Data

The following tables summarize the key quantitative data for ITE based on various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of ITE

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 3 nMHuman, MurineCompetitive Binding Assay ([3H]TCDD)[1][2][3][9][10]
EC50 7.8 x 10⁻¹⁰ M (0.78 nM)YeastYeast AhR Assay[11]
Potency vs. β-Naphthoflavone (BNF) ~5 times more potentNot specifiedReporter Gene Assay[1]

Table 2: In Vitro Biological Activities of ITE

Biological EffectConcentrationCell TypeReference
Inhibition of antigen-specific T-cell proliferation0.03-30 µg/mLT-cells[3]
Inhibition of cell growth10 and 20 µMHuman Pulmonary Artery Endothelial Cells (HPAECs)[3]
Upregulation of CYP1A1 and CYP1B1 mRNA20 µMHPAECs[3]
Inhibition of TGF-β1-induced myofibroblast differentiation1 µMHuman Fibroblasts[4]
Inhibition of ovarian cancer cell proliferationNot specifiedOVCAR-3 cells[10]
Induction of stem-like cancer cell differentiationNot specifiedU87 glioblastoma tumor spheres[10]

Table 3: In Vivo Biological Activities of ITE

Biological EffectDosageAnimal ModelReference
Suppression of Experimental Autoimmune Uveitis (EAU)0.2 mg daily (i.p.)B10.A mice[5][12]
Increased CYP1A1 mRNA in placenta1.6 and 8.0 mg/kg bwSprague-Dawley rats[11]
Suppression of tumor growthNot specifiedU87 and OVCAR-3 xenografts in mice[10]
Attenuation of experimental colitisNot specifiedDextran sodium sulfate (DSS)-induced colitis in mice[13][14]
Reduction of inflammation and urinary dysfunctionNot specifiedMouse model of autoimmune prostatitis[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of ITE.

3.1. Competitive AHR Binding Assay

This assay is used to determine the binding affinity (Ki) of ITE for the AHR by measuring its ability to compete with a radiolabeled ligand, typically [³H]TCDD.

  • Ligand: [³H]TCDD (2 nM)

  • Competitors: Varying concentrations of ITE, TCDD (unlabeled), or β-Naphthoflavone (BNF).

  • AHR Source: Cytosolic extracts from cell lines (e.g., murine hepatoma) or tissues.

  • Methodology:

    • Prepare cytosolic extracts containing the AHR.

    • Incubate the cytosol with a fixed concentration of [³H]TCDD in the presence of increasing concentrations of ITE or other unlabeled competitors.

    • Separate the AHR-ligand complexes from the unbound ligand using sucrose density gradient centrifugation.

    • Quantify the radioactivity in the fractions corresponding to the AHR-ligand complex.

    • The concentration of ITE that inhibits 50% of [³H]TCDD binding (IC50) is determined and used to calculate the Ki value.[1]

3.2. AHR-Dependent Reporter Gene Assay

This assay measures the ability of ITE to activate AHR-mediated transcription.

  • Cell Line: A cell line (e.g., hepatoma cells) transiently or stably transfected with a reporter plasmid.

  • Reporter Plasmid: Contains a promoter with Dioxin-Responsive Elements (DREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Methodology:

    • Culture the transfected cells to an appropriate confluency.

    • Treat the cells with various concentrations of ITE, a positive control (e.g., TCDD or BNF), and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 4 hours).[1]

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • The fold induction of reporter activity relative to the vehicle control is calculated to determine the potency (EC50) and efficacy of ITE.

3.3. In Vivo Murine Model of Experimental Autoimmune Uveitis (EAU)

This protocol is used to assess the immunosuppressive effects of ITE in an animal model of autoimmune disease.

  • Animal Model: B10.A mice.[5]

  • Induction of EAU: Immunization with interphotoreceptor retinoid-binding protein (IRBP) emulsified in Complete Freund's Adjuvant (CFA).[5]

  • ITE Treatment: Daily intraperitoneal (i.p.) injection of 0.2 mg of ITE.[5][12]

  • Assessment:

    • Clinical Scoring: Disease severity is assessed by fundoscopy at various time points post-immunization.[5]

    • Histological Examination: Eyes are enucleated at the end of the experiment, fixed, sectioned, and stained (e.g., with H&E) to evaluate inflammation and tissue damage.[5]

    • Immune Cell Analysis: Draining lymph node cells are isolated and analyzed for antigen-specific proliferation (e.g., by thymidine uptake), cytokine production (e.g., by ELISA for IFN-γ and IL-17), and regulatory T cell populations (e.g., by flow cytometry for Foxp3 expression).[5][12]

3.4. Flow Cytometry for Intracellular Foxp3 Staining

This method is used to quantify the population of regulatory T cells (Tregs).

  • Cell Source: Splenocytes or lymph node cells from control and ITE-treated mice.[5]

  • Methodology:

    • Isolate single-cell suspensions from the spleen or lymph nodes.

    • Stain for surface markers (e.g., CD3, CD4).

    • Fix and permeabilize the cells using a commercially available kit.

    • Stain for intracellular Foxp3 using a fluorochrome-conjugated anti-Foxp3 antibody.

    • Analyze the cells using a flow cytometer, gating on the CD3+CD4+ T cell population to determine the percentage of Foxp3+ cells.[5]

Signaling Pathways and Experimental Workflows

AHR Signaling Pathway Activation by ITE

Upon entering the cell, ITE binds to the cytosolic AHR complex, which is associated with heat shock proteins (HSPs) and co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of these proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimeric complex then binds to Dioxin-Responsive Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AHR_complex AHR-HSP90-XAP2-p23 ITE->AHR_complex Binding Active_AHR Active AHR AHR_complex->Active_AHR Conformational Change & HSP Dissociation AHR_ARNT AHR-ARNT Complex Active_AHR->AHR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, Immune Genes) DRE->Target_Genes Initiates

Caption: AHR signaling pathway activated by ITE.

Experimental Workflow for ITE Characterization

The characterization of ITE as an AHR agonist typically follows a multi-step process, starting from initial binding assays to in vivo functional studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay AHR Competitive Binding Assay (Determine Ki) Reporter_Assay DRE-Reporter Gene Assay (Determine EC50 & Efficacy) Binding_Assay->Reporter_Assay Gene_Expression Target Gene Expression Analysis (e.g., qPCR for CYP1A1) Reporter_Assay->Gene_Expression Cellular_Assays Cell-based Functional Assays (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assays->PK_PD Efficacy_Models Disease Models (e.g., EAU, Colitis) PK_PD->Efficacy_Models Toxicity Toxicity Assessment Efficacy_Models->Toxicity Discovery Discovery & Isolation (e.g., from lung tissue) Discovery->Binding_Assay

Caption: General experimental workflow for characterizing ITE.

Mechanism of Action and Therapeutic Potential

ITE exerts its biological effects primarily through the activation of the AHR signaling pathway. Its immunosuppressive functions are attributed to the induction of regulatory T cells (Tregs) and the suppression of pro-inflammatory Th1 and Th17 cell responses.[5][12][14] This makes ITE a promising candidate for the treatment of autoimmune diseases such as uveitis, inflammatory bowel disease, and potentially multiple sclerosis.[5][8][14]

In the context of cancer, ITE has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in xenograft models.[10] It can induce the differentiation of stem-like cancer cells, suggesting a potential role in overcoming cancer stem cell-mediated therapy resistance.[10] Furthermore, ITE has been found to block glioma cell invasion by regulating the expression of genes involved in cytoskeletal contraction, such as MYH9.[16][17]

Interestingly, some studies suggest that ITE can also exert AHR-independent effects. For instance, its ability to inhibit TGF-β1-induced myofibroblast differentiation has been observed even in AHR-deficient fibroblasts.[4]

Conclusion

ITE is a potent, non-toxic, endogenous AHR agonist with significant therapeutic potential, particularly in the fields of immunology and oncology. Its well-characterized interaction with the AHR provides a solid foundation for further research and drug development. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for scientists working to unravel the full therapeutic utility of this promising molecule.

References

In-Depth Technical Guide to CAS Number 448906-42-1 (ITE)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical, physical, and biological properties of the compound with CAS number 448906-42-1, commonly known as ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and quantitative data.

Core Properties and Data

ITE is a potent and endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various physiological and pathological processes.[1][2][3] Its ability to activate AhR without inducing the toxic effects associated with other AhR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), makes it a compound of significant interest in immunology, oncology, and toxicology research.[4][5]

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 448906-42-1[1][2]
IUPAC Name methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate
Synonyms ITE, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester
Molecular Formula C₁₄H₁₀N₂O₃S[1]
Molecular Weight 286.31 g/mol [1]
Appearance White to beige powder/solid
Purity ≥98% (HPLC)[1]
Solubility DMSO: ≥2 mg/mL
Storage Store at 2-8°C
Biological Activity
ParameterValueCell/SystemReference(s)
Target Aryl Hydrocarbon Receptor (AhR)[1][2][3][6]
Activity Agonist[1][2][3][6]
Binding Affinity (Ki) 3 nMMurine AhR[3][6]
EC50 (CYP1A1 induction) ~10 nMH4IIE cells

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ITE exerts its biological effects primarily through the activation of the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2, and p23. Upon binding of a ligand like ITE, the chaperone proteins dissociate, exposing a nuclear localization signal on the AhR. This allows the AhR-ligand complex to translocate to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Key downstream target genes of the ITE-activated AhR pathway include:

  • Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1): Involved in xenobiotic metabolism.[4][5]

  • Genes involved in immune regulation: Such as those promoting the differentiation of regulatory T cells (Tregs) and modulating cytokine production.[7]

  • Genes controlling cell proliferation and differentiation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) ITE->AhR_complex Binding AhR_ligand ITE-AhR Complex AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation ARNT ARNT AhR_ARNT ITE-AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Foxp3) XRE->Target_Genes Initiates

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ITE.

Key Experimental Protocols

In Vitro Cancer Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ITE on the proliferation of human ovarian cancer cells (e.g., SKOV3).

Materials:

  • ITE (CAS 448906-42-1)

  • SKOV3 human ovarian cancer cell line

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SKOV3 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • ITE Treatment: Prepare a stock solution of ITE in DMSO. Dilute the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ITE. Include a vehicle control (medium with the same concentration of DMSO used for the highest ITE concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed SKOV3 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat cells with ITE or vehicle incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate cell viability read_plate->analyze end End analyze->end

Workflow for the MTT cell proliferation assay with ITE.

In Vitro Induction of Regulatory T cells (Tregs)

This protocol outlines a method for inducing Foxp3+ regulatory T cells from a population of CD4+ T cells using ITE.[7]

Materials:

  • ITE (CAS 448906-42-1)

  • Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T cell isolation kit

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human or murine IL-2

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)

  • Fixation/Permeabilization buffer for Foxp3 staining

Procedure:

  • CD4+ T cell Isolation: Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Cell Culture and Stimulation: Plate the purified CD4+ T cells in a 96-well round-bottom plate at a density of 1 x 10⁵ cells/well. Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies in complete RPMI-1640 medium.

  • ITE Treatment: Add ITE to the cell cultures at various concentrations (e.g., 1, 10, 20 µM). Include a vehicle control (DMSO). Add recombinant IL-2 (10 ng/mL) to all wells.

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (CD4, CD25) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.

    • Wash the cells and then fix and permeabilize them using a Foxp3 staining buffer set according to the manufacturer's protocol.

    • Stain for intracellular Foxp3 with a fluorescently labeled anti-Foxp3 antibody for 30 minutes at room temperature.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.

In Vivo DSS-Induced Colitis Model

This protocol describes the induction of colitis in mice using dextran sodium sulfate (DSS) and the evaluation of the therapeutic effects of ITE.

Materials:

  • ITE (CAS 448906-42-1)

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sodium sulfate (DSS, 36-50 kDa)

  • Vehicle for ITE administration (e.g., corn oil or a solution of DMSO, PEG300, Tween 80, and saline)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days. A control group receives regular drinking water.

  • ITE Treatment: On the same day as DSS administration begins, start treating the mice with ITE. Administer ITE daily via intraperitoneal (i.p.) injection at a dose of, for example, 50 mg/kg. The vehicle control group receives injections of the vehicle only.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the treatment period (e.g., day 7 or 10), euthanize the mice. Collect the colon and measure its length. Collect colon tissue for histological analysis and cytokine measurement.

  • Histological Analysis: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity and tissue damage.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

DSS_Colitis_Workflow start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize induce_colitis Induce colitis with DSS in drinking water (5-7 days) acclimatize->induce_colitis treat Daily i.p. injection of ITE or vehicle induce_colitis->treat monitor Daily monitoring of body weight, stool, and blood (DAI) treat->monitor euthanize Euthanize mice at the end of the experiment monitor->euthanize After 7-10 days collect_samples Collect colon for length measurement, histology, and cytokine analysis euthanize->collect_samples analyze Analyze histological scores and cytokine levels collect_samples->analyze end End analyze->end

Workflow for the DSS-induced colitis model with ITE treatment.

Conclusion

The compound with CAS number 448906-42-1, ITE, is a valuable research tool for investigating the roles of the Aryl Hydrocarbon Receptor in various biological processes. Its potent agonistic activity, coupled with a lack of toxicity observed with other AhR ligands, makes it an attractive candidate for further investigation as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain types of cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct their own studies with this intriguing molecule.

References

Indole-Thiazole Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of indole and thiazole rings has emerged as a highly promising scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. The indole nucleus, a prevalent motif in numerous natural products and approved drugs, is known to interact with a variety of biological targets. When combined with the thiazole ring, a five-membered heterocyclic compound also present in many biologically active molecules, the resulting hybrid structures exhibit enhanced and sometimes novel therapeutic properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of indole-thiazole derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of Indole-Thiazole Derivatives

The synthesis of indole-thiazole derivatives typically involves the construction of the thiazole ring onto an indole scaffold or the coupling of pre-functionalized indole and thiazole moieties. A common and effective method is the Hantzsch thiazole synthesis.

General Synthesis Protocol: 4-(Indol-3-yl)thiazol-2-amines

A widely employed synthetic route to produce 4-(indol-3-yl)thiazol-2-amines involves the reaction of a 3-(α-haloacetyl)indole with a thiourea derivative.[1]

Step 1: Synthesis of 3-(α-chloroacetyl)indoles. Indole is acylated with chloroacetyl chloride in a suitable solvent like pyridine and toluene at a temperature of 55-60°C for one hour. The resulting 3-(α-chloroacetyl)indole is then purified.

Step 2: Cyclization with Thiourea. The 3-(α-chloroacetyl)indole is then reacted with a substituted or unsubstituted thiourea in the presence of a base, such as sodium carbonate, in absolute methanol under reflux conditions. This reaction leads to the formation of the corresponding 4-(indol-3-yl)thiazol-2-amine.[1]

Synthesis of (E/Z)-N-(4-(2-(2-(Substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives

A multi-step synthesis can be employed to generate more complex indole-thiazole derivatives with potential as multi-target anticancer agents.[2]

Step 1: Synthesis of Ethyl 2-(2-amino-1H-indole-2-carboxamido)thiazole-4-carboxylate. This step involves the coupling of a pre-formed indole-2-carboxamide with a thiazole-4-carboxylate derivative.

Step 2: Hydrazinolysis. The ester from the previous step is treated with hydrazine hydrate to form the corresponding hydrazide.

Step 3: Condensation with Aldehydes. The hydrazide is then reacted with various substituted benzaldehydes to yield the final (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives. The reaction typically yields a mixture of E/Z isomers.[2]

Biological Activities and Therapeutic Potential

Indole-thiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of indole-thiazole derivatives against a variety of cancer cell lines. These compounds have been shown to target multiple signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[3]
6v MCF-7 (Breast)6.49 ± 0.3[3]
6a OVCAR-4 (Ovarian)1.569 ± 0.06[4]
4h MDA-MB-231 (Triple-Negative Breast)0.43[5]
30 HepG2 (Liver)7.37[6]
31 MOLT-3 (Leukemia)2.04[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-thiazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

CompoundMicroorganismMIC (mg/mL)Reference
5x S. aureus0.06-0.12[1]
5d S. aureus0.12-0.24[1]
5m S. aureus0.12-0.24[1]
Indole-based thiazoles Gram (+) and Gram (−) bacteria0.06–1.88[1][7]
Methylindole derivatives Gram (+) and Gram (−) bacteria0.47–1.88[1][7]
Indole-triazole derivative 3d MRSA and C. krusei3.125-50 µg/mL[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4][5][7][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 12-24 hours to allow for cell attachment.[4][7]

  • Compound Treatment: Treat the cells with various concentrations of the indole-thiazole derivatives and incubate for a desired period (typically 24-72 hours). Include untreated and vehicle controls.[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:1000 in culture medium to a final concentration of 5 µg/mL. Add 110 µL of the MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-6 hours at 37°C in a CO2 incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the media without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the indole-thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).[11]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).[1][11]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).[1][11]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11][12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which indole-thiazole derivatives exert their biological effects is crucial for rational drug design and optimization. These compounds have been found to modulate several key signaling pathways implicated in various diseases.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

Several indole-thiazole derivatives have been identified as agonists of the G Protein-Coupled Estrogen Receptor (GPER), a transmembrane estrogen receptor. Activation of GPER can trigger a cascade of downstream signaling events.

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IndoleThiazole Indole-Thiazole Derivative GPER GPER IndoleThiazole->GPER G_protein G Protein GPER->G_protein AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src cAMP cAMP AC->cAMP EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK MMP MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR transactivation PKA PKA cAMP->PKA CREB CREB PKA->CREB Src->MMP AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression MAPK->Gene_Expression CREB->Gene_Expression

Caption: GPER Signaling Pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Indole-thiazole derivatives have been shown to inhibit EGFR activity.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K IndoleThiazole Indole-Thiazole Derivative IndoleThiazole->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR Signaling Pathway Inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Signaling

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

CDK2_Signaling cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 binds CDK2->Rb hyper- phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes IndoleThiazole Indole-Thiazole Derivative IndoleThiazole->CDK2 Inhibition

Caption: CDK2 Signaling and Cell Cycle Progression.

MurB and CYP51 Inhibition

In the context of antimicrobial activity, indole-thiazole derivatives have been suggested to inhibit key bacterial and fungal enzymes. Molecular docking studies have implicated E. coli MurB and CYP51 as probable targets.[1][7]

  • MurB Inhibition: MurB is an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

  • CYP51 Inhibition: CYP51 (lanosterol 14α-demethylase) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, resulting in fungal growth inhibition.

Conclusion

Indole-thiazole derivatives represent a versatile and highly promising scaffold in the field of drug discovery. Their synthetic accessibility and the ability to readily modify their structure allow for the generation of large libraries of compounds for biological screening. The diverse range of biological activities, including potent anticancer and antimicrobial effects, underscores their therapeutic potential. The elucidation of their mechanisms of action, involving the modulation of key signaling pathways and the inhibition of essential enzymes, provides a solid foundation for the rational design of next-generation therapeutics. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this important class of compounds.

References

Spectroscopic and Physicochemical Profile of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester, a molecule of significant interest in biomedical research, particularly for its role as an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). This document consolidates key data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication and validation of these findings. All data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

This compound, also known as ITE, is a tryptophan-derived endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including immune responses, xenobiotic metabolism, and carcinogenesis. As a modulator of AhR activity, ITE has garnered considerable attention for its potential therapeutic applications. A thorough understanding of its chemical and spectroscopic properties is fundamental for its synthesis, characterization, and further development in medicinal chemistry and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties

PropertyValueReference
IUPAC Name methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate[1]
CAS Number 448906-42-1[2]
Molecular Formula C₁₄H₁₀N₂O₃S[2]
Molecular Weight 286.31 g/mol [1]
Melting Point 234 - 236 °C[3]
Appearance Light yellow to yellow solid[4]
Solubility Soluble in DMSO and DMF[2][5]

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by a range of spectroscopic techniques. The following sections detail the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectral data for this compound is summarized in Table 2. The spectrum is available from MedchemExpress.[4]

Table 2. ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a structured format in the search results.

3.1.2. ¹³C NMR Spectroscopy

As of the latest search, experimental ¹³C NMR data for this compound is not publicly available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. Predicted mass spectrometry data for various adducts of the target molecule are available.[6]

Table 3. Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺287.04848
[M+Na]⁺309.03042
[M-H]⁻285.03392
[M+NH₄]⁺304.07502
[M+K]⁺325.00436

An experimental LCMS data sheet is available from MedchemExpress.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima for this compound have been reported.[2]

Table 4. UV-Vis Absorption Maxima

Wavelength (λmax)
211 nm
273 nm
279 nm
356 nm
Infrared (IR) Spectroscopy

As of the latest search, experimental IR spectroscopic data for this compound is not publicly available in the searched resources.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not available for this specific compound in the searched literature. However, general procedures for the spectroscopic analysis of indole derivatives can be adapted.

General NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

General Mass Spectrometry Protocol

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. Data can be acquired in both positive and negative ion modes.

General UV-Vis Spectroscopy Protocol

UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

General IR Spectroscopy Protocol

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 2-(1H-Indol-3-ylcarbonyl)-4- thiazolecarboxylic acid methyl ester Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (LCMS, HRMS) Purification->MS Sample Preparation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Reporting Reporting of Spectroscopic Data Data_Analysis->Reporting

Caption: Workflow for the Spectroscopic Characterization.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and physicochemical properties of this compound. While key data for ¹H NMR, mass spectrometry, and UV-Vis spectroscopy are presented, the absence of publicly available experimental ¹³C NMR and IR spectra highlights an area for future investigation. The provided general experimental protocols serve as a starting point for researchers seeking to reproduce or expand upon the existing data for this important AhR agonist.

References

In Vitro Efficacy of ITE on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester, commonly known as ITE, is an endogenous, non-toxic ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor historically studied in the context of toxicology. However, recent research has illuminated its role in various physiological and pathological processes, including cancer. ITE, as an AhR agonist, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and anti-migratory effects across a range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the in vitro studies of ITE, focusing on its mechanism of action, its effects on various cancer cell lines, and detailed protocols for relevant experimental assays.

Primary Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ITE's biological effects are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm within a protein complex. Upon binding by a ligand such as ITE, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of this pathway by ITE has been shown to inhibit the growth and migration of various cancer cells.

ITE_Notch_Pathway ITE ITE AhR AhR Activation ITE->AhR JAG1 JAG1 Expression AhR->JAG1 Downregulates NOTCH1 NOTCH1 Signaling JAG1->NOTCH1 Proliferation Cell Proliferation & Invasion NOTCH1->Proliferation Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Plate Seeding (e.g., 96-well, 6-well, Transwell) Culture->Seeding Treatment 3. ITE Treatment (Dose-response & time-course) Seeding->Treatment Viability Cell Viability (MTT / SRB) Treatment->Viability Migration Migration (Transwell) Treatment->Migration Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle (Propidium Iodide) Treatment->CellCycle Analysis 4. Data Acquisition & Statistical Analysis Viability->Analysis Migration->Analysis Apoptosis->Analysis CellCycle->Analysis Transwell_Workflow A 1. Setup Add chemoattractant (e.g., 10% FBS medium) to lower chamber. Place Transwell insert. B 2. Cell Seeding Seed serum-starved cells with ITE (or vehicle) in serum-free medium into the upper chamber. A->B C 3. Incubation Incubate for 16-48 hours to allow migration. B->C D 4. Cleaning Remove non-migrated cells from the upper surface of the membrane with a cotton swab. C->D E 5. Fix & Stain Fix migrated cells on the lower surface (e.g., with 4% PFA) and stain (e.g., with Crystal Violet). D->E F 6. Imaging & Counting Image the membrane and count the number of migrated cells in multiple fields. E->F

ITE as an Immunomodulatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) is an endogenous, non-toxic agonist of the aryl hydrocarbon receptor (AHR) with potent immunomodulatory properties. This technical guide provides an in-depth overview of the mechanisms of action, key experimental data, and relevant methodologies for studying ITE. Its ability to promote regulatory T cell (Treg) differentiation while suppressing pro-inflammatory T helper 17 (Th17) cell responses positions ITE as a promising therapeutic candidate for autoimmune and inflammatory diseases. This document summarizes the current understanding of ITE's immunomodulatory functions, presents quantitative data in a structured format, details common experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor historically studied for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, recent research has unveiled its critical role in regulating immune homeostasis. The discovery of endogenous AHR ligands, such as ITE, has opened new avenues for therapeutic intervention in immune-mediated disorders. ITE, in particular, has garnered significant interest due to its potent AHR activation and favorable safety profile, lacking the toxicity associated with xenobiotic ligands.[1][2]

ITE has been shown to suppress experimental autoimmune encephalomyelitis (EAE) and experimental autoimmune uveitis (EAU), animal models for multiple sclerosis and autoimmune uveitis, respectively.[2][3] Its mechanism of action is primarily centered on the modulation of dendritic cell (DC) and T cell function, leading to a more tolerogenic immune environment.[3][4]

Mechanism of Action: The AHR Signaling Pathway

ITE exerts its immunomodulatory effects by binding to and activating the AHR. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[5]

Key downstream targets of AHR activation by ITE include genes that regulate immune cell differentiation and function. For instance, AHR activation can influence the differentiation of naïve CD4+ T cells, promoting the development of immunosuppressive Foxp3+ Tregs while inhibiting the differentiation of pro-inflammatory Th17 cells.[3][6][7] This is a critical mechanism for maintaining immune tolerance and preventing autoimmunity. Additionally, AHR signaling in dendritic cells can induce a tolerogenic phenotype, further contributing to the suppression of inflammatory responses.[3][5]

Signaling Pathway Diagram

Caption: ITE binds to the cytoplasmic AHR complex, leading to nuclear translocation and target gene transcription.

Quantitative Data on ITE's Immunomodulatory Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies on ITE.

Table 1: Binding Affinity and Potency of ITE
ParameterValueCell/SystemReference
Ki (AHR Binding)3 nMN/A[8][9][10]
EC50 (Yeast AHR Assay)7.8 x 10⁻¹⁰ mol/lYeast[11]
Table 2: In Vitro Effects of ITE on T Cell Differentiation and Function
ParameterConcentrationEffectCell TypeReference
T-cell Proliferation0.03-30 µg/mLDecreased antigen-specific proliferationT-cells[8]
Treg InductionNot specifiedIncreasedCD4+ T-cells[12]
Th17 DifferentiationNot specifiedDecreasedCD4+ T-cells[2]
IFN-γ ProductionNot specifiedReducedLymph node cells[8]
IL-17 ProductionNot specifiedReducedLymph node cells[8]
IL-10 ProductionNot specifiedReduced in one study, increased in anotherLymph node cells / T-cells[2][8]
Table 3: In Vivo Effects of ITE in Autoimmune Models
ModelDosageEffectReference
Experimental Autoimmune Uveitis (EAU)200 µg, i.p.Significantly suppressed disease development[8]
Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedSuppressed disease by promoting Tregs and tolerogenic DCs[7]
Dextran Sodium Sulfate-Induced ColitisNot specifiedAttenuated colitis, increased Tregs, decreased inflammatory cytokines[12]
Myocardial Infarction (MI)200 µ g/mouse , i.p.Improved cardiac function, boosted Treg differentiation[4]

Experimental Protocols

This section outlines common methodologies used to investigate the immunomodulatory properties of ITE.

AHR Binding Assay

Objective: To determine the binding affinity of ITE for the AHR.

Methodology: Competitive binding assays are frequently employed.

  • Preparation of Cytosolic Extract: Prepare a cytosolic fraction containing the AHR from a suitable cell line (e.g., Hepa-1c1c7) or tissue.

  • Radioligand Incubation: Incubate the cytosolic extract with a constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD).

  • Competitive Binding: In parallel, incubate the extract and radioligand with increasing concentrations of unlabeled ITE.

  • Separation of Bound and Unbound Ligand: Separate the AHR-ligand complexes from the unbound ligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the concentration of ITE that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro T Cell Differentiation Assay

Objective: To assess the effect of ITE on the differentiation of naïve CD4+ T cells into Treg and Th17 subsets.

Methodology:

  • Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Culture and Differentiation:

    • Treg Differentiation: Culture naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2. Add ITE at various concentrations to the culture medium.

    • Th17 Differentiation: Culture naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-6. Add ITE at various concentrations to the culture medium.

  • Flow Cytometry Analysis: After 3-5 days of culture, restimulate the cells and perform intracellular staining for the transcription factors Foxp3 (Treg) and RORγt (Th17), as well as for key cytokines like IL-17 and IFN-γ. Analyze the percentage of differentiated cells by flow cytometry.

Experimental Workflow Diagram

T_Cell_Differentiation_Workflow In Vitro T Cell Differentiation Assay Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture and Treatment cluster_analysis Analysis start Isolate Naive CD4+ T cells from spleen and lymph nodes treg_culture Treg Differentiation Conditions (anti-CD3/CD28, TGF-β, IL-2) start->treg_culture th17_culture Th17 Differentiation Conditions (anti-CD3/CD28, TGF-β, IL-6) start->th17_culture ite_treatment Add ITE (various concentrations) treg_culture->ite_treatment th17_culture->ite_treatment flow_cytometry Flow Cytometry Analysis (Stain for Foxp3, RORγt, IL-17, etc.) ite_treatment->flow_cytometry results Quantify % of Treg and Th17 cells flow_cytometry->results

Caption: Workflow for assessing ITE's effect on T cell differentiation.

Cytokine Production Assay

Objective: To measure the effect of ITE on the production of key immunomodulatory cytokines.

Methodology:

  • Cell Culture: Culture immune cells (e.g., splenocytes, lymph node cells, or purified T cells) with appropriate stimuli (e.g., anti-CD3/CD28 for T cells, LPS for macrophages).

  • ITE Treatment: Add ITE at various concentrations to the cell cultures.

  • Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-10, IL-17, IFN-γ, IL-22) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA).

Logical Relationships in ITE-Mediated Immunomodulation

The immunomodulatory effects of ITE can be understood through a series of interconnected events. ITE's activation of the AHR initiates a cascade that ultimately shifts the balance of the immune response from pro-inflammatory to anti-inflammatory.

Logical Relationship Diagram

ITE_Immunomodulation_Logic Logical Flow of ITE's Immunomodulatory Action ITE ITE Administration AHR_Activation AHR Activation ITE->AHR_Activation DC_Modulation Tolerogenic Dendritic Cell Induction AHR_Activation->DC_Modulation T_Cell_Differentiation Modulation of T Cell Differentiation AHR_Activation->T_Cell_Differentiation DC_Modulation->T_Cell_Differentiation Treg_Increase Increased Foxp3+ Treg Cells T_Cell_Differentiation->Treg_Increase Th17_Decrease Decreased Th17 Cells T_Cell_Differentiation->Th17_Decrease Cytokine_Shift Altered Cytokine Profile (e.g., ↑IL-10, ↓IL-17) Treg_Increase->Cytokine_Shift Immune_Suppression Suppression of Autoimmune/Inflammatory Response Treg_Increase->Immune_Suppression Th17_Decrease->Cytokine_Shift Th17_Decrease->Immune_Suppression Cytokine_Shift->Immune_Suppression

Caption: Logical cascade from ITE administration to immunosuppression.

Conclusion and Future Directions

ITE represents a promising immunomodulatory agent with a well-defined mechanism of action centered on the AHR signaling pathway. Its ability to promote a tolerogenic immune environment by modulating T cell differentiation and dendritic cell function, coupled with its non-toxic nature, makes it an attractive candidate for the treatment of a range of autoimmune and inflammatory conditions. Further research is warranted to fully elucidate its therapeutic potential, including optimizing delivery systems, exploring its efficacy in a broader range of disease models, and ultimately, translating these preclinical findings into clinical applications. The experimental frameworks provided in this guide offer a solid foundation for continued investigation into the immunomodulatory properties of ITE.

References

Methodological & Application

Application Notes and Protocols for ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ITE stock solutions in experimental settings. ITE is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various physiological and pathological processes.[1]

Data Presentation

ITE Stock Solution Preparation and Storage
ParameterRecommendationDetails and Citations
Solvent Dimethyl Sulfoxide (DMSO)ITE is readily soluble in fresh DMSO.[2]
Solubility Up to 57 mg/mL (199.08 mM)It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
Recommended Stock Concentration 10-20 mMPreparing a concentrated stock solution (e.g., 1000x) allows for minimal addition of DMSO to the final experimental medium, typically keeping the final DMSO concentration below 0.1%.[3]
Storage Temperature -20°CFor long-term storage, it is recommended to store the DMSO stock solution at -20°C.[3][4] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.[3]
Stability Up to 3 months at -20°CWhile many compounds in DMSO are stable for extended periods at -20°C, it is best practice to use the stock solution within 3 months of preparation.[3] Some studies suggest that the probability of a compound remaining stable in DMSO at room temperature decreases over time, with a 92% probability of stability after 3 months.[5]
Common Experimental Concentrations
ApplicationCell Type/ModelWorking ConcentrationCitation(s)
In Vitro - Glioma Cell Migration InhibitionU87MG and GL261 cells100 nM, 1 µM, 10 µM[6]
In Vitro - Inhibition of TGF-β1-induced Myofibroblast DifferentiationHuman Fibroblasts1 µM[7]
In Vivo - Mouse Model of Autoimmune ProstatitisC57BL/6J mice10 mg/kg/day (Intraperitoneal injection)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ITE Stock Solution in DMSO

Materials:

  • ITE powder (CAS 448906-42-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of ITE:

    • The molecular weight of ITE is 286.31 g/mol .[8]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 286.31 g/mol x 1000 mg/g = 2.8631 mg

  • Weigh the ITE powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 2.86 mg of ITE powder into a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed out exactly 2.86 mg of ITE, add 1 mL of DMSO.

    • Use the following formula to calculate the precise volume of DMSO needed:

      • Volume (mL) = (Mass of ITE (mg) / 286.31 g/mol ) / 10 mmol/L

  • Dissolve the ITE:

    • Vortex the solution until the ITE powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Aliquot and Store:

    • Aliquot the 10 mM ITE stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: In Vitro Inhibition of TGF-β-induced Myofibroblast Differentiation

Materials:

  • Human fibroblasts (e.g., lung or dermal fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • 10 mM ITE stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Reagents for endpoint analysis (e.g., antibodies for Western blotting, RNA isolation kits for qPCR)

Procedure:

  • Cell Seeding:

    • Seed human fibroblasts in appropriate cell culture plates (e.g., 6-well plates for protein or RNA analysis) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional):

    • Once the cells reach the desired confluency, replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This can help to reduce basal signaling and enhance the response to TGF-β1.

  • Treatment:

    • Prepare the treatment media. For a final ITE concentration of 1 µM, dilute the 10 mM stock solution 1:10,000 in the cell culture medium. For example, add 1 µL of 10 mM ITE to 10 mL of medium.

    • Include the following experimental groups:

      • Vehicle control (medium with 0.1% DMSO)

      • TGF-β1 only (e.g., 5 ng/mL)

      • ITE only (1 µM)

      • TGF-β1 + ITE

    • Pre-treat the cells with ITE or vehicle for 1-2 hours before adding TGF-β1.

    • Incubate the cells for the desired duration (e.g., 24-72 hours) to assess myofibroblast differentiation.

  • Endpoint Analysis:

    • After the incubation period, assess markers of myofibroblast differentiation. This can include:

      • Western Blotting: Analyze the protein expression of alpha-smooth muscle actin (α-SMA) and fibronectin.

      • qPCR: Analyze the mRNA expression of ACTA2 (α-SMA), FN1 (fibronectin), and COL1A1 (collagen type I alpha 1).

      • Immunofluorescence: Stain for α-SMA to visualize its incorporation into stress fibers.

Mandatory Visualizations

Experimental Workflow: Preparation of ITE Stock Solution

G cluster_0 Preparation cluster_1 Storage Calculate Mass Calculate required mass of ITE powder (MW = 286.31 g/mol) Weigh ITE Weigh ITE powder using an analytical balance Calculate Mass->Weigh ITE Add DMSO Add anhydrous DMSO to the weighed ITE powder Weigh ITE->Add DMSO Dissolve Vortex until fully dissolved (gentle warming if needed) Add DMSO->Dissolve Aliquot Aliquot the stock solution into single-use volumes Dissolve->Aliquot Store Store aliquots at -20°C Aliquot->Store

Caption: Workflow for preparing an ITE stock solution.

Signaling Pathway: Canonical Aryl Hydrocarbon Receptor (AhR) Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE (Ligand) AhR_complex AhR-HSP90-XAP2 Complex ITE->AhR_complex Binds to AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_expression Initiates

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) activated by ITE.

References

Application Notes and Protocols for Studying Immuno-Oncology Triple-E (ITE) Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Approach to Preclinical Immuno-Oncology: Evaluating Triple-Efficacy (ITE) Therapies in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer treatment is rapidly evolving, with combination immunotherapies at the forefront of innovation. This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical Immuno-oncology Triple-Efficacy (ITE) therapy. For the purpose of this document, ITE therapy is defined as a triple combination immunotherapy comprising:

  • An immune checkpoint inhibitor (e.g., anti-PD-1 antibody) to block T-cell exhaustion.

  • A co-stimulatory agonist (e.g., anti-OX40 antibody) to enhance T-cell activation and survival.

  • A tumor microenvironment (TME)-modulating agent targeting Myeloid-Derived Suppressor Cells (MDSCs) to reduce immunosuppression.

This comprehensive approach aims to simultaneously release the brakes on the anti-tumor immune response, step on the accelerator of T-cell activity, and clear the path within the tumor microenvironment for effective tumor cell eradication. The following sections detail the use of patient-derived xenograft (PDX) models in humanized mice for assessing the efficacy of ITE therapy.

Animal Models: Humanized Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for preclinical oncology research as they retain the heterogeneity and architectural characteristics of the original human tumor.[1] To evaluate immunotherapies targeting human immune cells, these PDX models are established in humanized mice, which are immunodeficient mice engrafted with a functional human immune system.

Key Advantages of Humanized PDX Models for ITE Studies:

  • Clinical Relevance: PDX models are derived directly from patient tumors, preserving the original tumor microenvironment and genetic diversity.[1]

  • Human-Specific Immunotherapy Testing: The presence of a humanized immune system allows for the evaluation of biologics that are specific to human immune targets.

  • Evaluation of Combination Therapies: These models are well-suited for studying the complex interactions and synergistic effects of multi-component therapies like ITE.

Experimental Protocols

Protocol 1: Establishment of Humanized PDX Mouse Models

This protocol outlines the generation of humanized mice and the subsequent implantation of patient-derived tumor tissue.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice)

  • Human CD34+ hematopoietic stem cells (HSCs) from cord blood or fetal liver

  • Fresh patient tumor tissue from consented donors

  • Matrigel or other appropriate extracellular matrix

  • Sterile surgical instruments

  • Anesthesia machine

  • Animal housing under specific pathogen-free (SPF) conditions

Procedure:

  • Humanization of Mice:

    • Sub-lethally irradiate NSG mice (6-8 weeks old) to ablate the murine hematopoietic system.

    • Within 24 hours of irradiation, inject human CD34+ HSCs intravenously (tail vein).

    • Allow 12-16 weeks for the human immune system to reconstitute.

    • Confirm human immune cell engraftment by flow cytometry of peripheral blood, staining for human CD45+ cells. A chimerism level of >25% is generally considered successful.

  • Implantation of Patient-Derived Tumor Tissue:

    • Obtain fresh, sterile patient tumor tissue from surgical resection or biopsy.

    • Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • Under anesthesia, surgically implant a single tumor fragment subcutaneously into the flank of a humanized mouse. The fragment can be mixed with Matrigel to support initial growth.

    • Monitor the mice for tumor growth by caliper measurements twice weekly.

Protocol 2: Evaluation of ITE Therapy Efficacy

This protocol describes the treatment of tumor-bearing humanized mice with the ITE combination therapy and the subsequent data collection.

Materials:

  • Established humanized PDX mice with tumors of 100-150 mm³

  • ITE therapy components:

    • Anti-human PD-1 antibody (e.g., Pembrolizumab, Nivolumab)

    • Anti-human OX40 agonist antibody

    • MDSC-targeting agent (e.g., a small molecule inhibitor of CXCR2 or a STAT3 inhibitor)

  • Vehicle control solutions

  • Calipers for tumor measurement

  • Flow cytometer

  • Reagents for immunohistochemistry (IHC) and immunofluorescence (IF)

  • ELISA kits for cytokine analysis

Procedure:

  • Animal Grouping and Treatment:

    • Randomize tumor-bearing mice into the following treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Anti-PD-1 monotherapy

      • Group 3: Anti-OX40 monotherapy

      • Group 4: MDSC inhibitor monotherapy

      • Group 5: Anti-PD-1 + Anti-OX40

      • Group 6: Anti-PD-1 + MDSC inhibitor

      • Group 7: Anti-OX40 + MDSC inhibitor

      • Group 8: ITE Therapy (Anti-PD-1 + Anti-OX40 + MDSC inhibitor)

    • Administer treatments as per the established dosing regimen and route (e.g., intraperitoneal injection for antibodies, oral gavage for small molecules).

  • Efficacy Assessment:

    • Tumor Growth Inhibition (TGI): Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2. TGI is a primary endpoint.

    • Survival Analysis: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or if significant morbidity is observed. Overall survival will be a key secondary endpoint.

  • Pharmacodynamic and Mechanistic Studies (at study endpoint):

    • Collect tumors, spleens, and peripheral blood for analysis.

    • Immune Cell Infiltration: Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for populations of CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), and MDSCs.

    • T-cell Activation and Function: Assess the expression of activation markers (e.g., CD69, ICOS) and effector molecules (e.g., Granzyme B, Perforin) in TILs by flow cytometry or IHC.

    • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) in the tumor microenvironment and serum using ELISA or multiplex assays.

    • MDSC Function: Isolate MDSCs from the tumor and spleen and assess their suppressive function in in vitro T-cell proliferation assays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in Humanized PDX Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%TGI)p-value (vs. Vehicle)
Vehicle Control1500 ± 150--
Anti-PD-11100 ± 12027%<0.05
Anti-OX401250 ± 13017%>0.05
MDSC Inhibitor1300 ± 14013%>0.05
Anti-PD-1 + Anti-OX40750 ± 9050%<0.01
Anti-PD-1 + MDSC Inhibitor800 ± 10047%<0.01
Anti-OX40 + MDSC Inhibitor950 ± 11037%<0.05
ITE Therapy 400 ± 60 73% <0.001

%TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Data are representative and should be replaced with experimental results.

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ Cells (± SEM)CD8+/Treg Ratio (± SEM)% Granzyme B+ in CD8+ Cells (± SEM)% MDSCs of CD45+ Cells (± SEM)
Vehicle Control5 ± 1.20.5 ± 0.110 ± 2.530 ± 4.1
Anti-PD-110 ± 2.01.5 ± 0.325 ± 4.028 ± 3.8
Anti-OX408 ± 1.51.0 ± 0.220 ± 3.529 ± 3.9
MDSC Inhibitor7 ± 1.40.8 ± 0.215 ± 3.015 ± 2.5
Anti-PD-1 + Anti-OX4020 ± 3.14.0 ± 0.645 ± 5.525 ± 3.5
Anti-PD-1 + MDSC Inhibitor18 ± 2.83.5 ± 0.540 ± 5.012 ± 2.2
Anti-OX40 + MDSC Inhibitor15 ± 2.52.5 ± 0.435 ± 4.514 ± 2.4
ITE Therapy 35 ± 4.2 8.0 ± 1.1 65 ± 7.0 8 ± 1.5

Data are representative and should be replaced with experimental results.

Visualization of Pathways and Workflows

Signaling Pathways

The ITE therapy targets three distinct but interconnected pathways to mount a robust anti-tumor immune response.

ITE_Signaling_Pathways cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_MDSC MDSC APC APC MHC MHC TCR TCR MHC->TCR Signal 1: Activation B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation OX40L OX40L OX40 OX40 OX40L->OX40 Co-stimulation TCell T-Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 activates NFkB NF-κB Pathway OX40->NFkB activates PI3K_Akt PI3K/Akt Pathway OX40->PI3K_Akt activates Tcell_Activation T-cell Activation, Proliferation, & Survival NFkB->Tcell_Activation PI3K_Akt->Tcell_Activation SHP2->PI3K_Akt inhibits Tumor Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibition MDSC MDSC Arginase1 Arginase-1 iNOS iNOS ROS ROS Arginase1->TCell L-Arginine depletion (T-cell dysfunction) iNOS->TCell Nitric Oxide (T-cell apoptosis) ROS->TCell Reactive Oxygen Species (TCR downregulation) STAT3 STAT3 AntiPD1 Anti-PD-1 AntiPD1->PD1 blocks AntiOX40 Anti-OX40 AntiOX40->OX40 activates MDSCinhibitor MDSC Inhibitor MDSCinhibitor->MDSC inhibits

Caption: Signaling pathways targeted by the ITE combination therapy.

Experimental Workflow

The following diagram illustrates the workflow for evaluating ITE therapy in humanized PDX models.

ITE_Workflow cluster_ModelDev Model Development cluster_EfficacyStudy Efficacy Study cluster_Analysis Endpoint Analysis Irradiation Sub-lethal Irradiation of NSG Mice HSC_Injection IV Injection of human CD34+ HSCs Irradiation->HSC_Injection Reconstitution Immune System Reconstitution (12-16 wks) HSC_Injection->Reconstitution PDX_Implantation Subcutaneous Implantation of Patient Tumor Tissue Reconstitution->PDX_Implantation Tumor_Growth Tumor Growth Monitoring PDX_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ITE Therapy Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (twice weekly) Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Tissue_Collection Collection of Tumors, Spleen, and Blood Tumor_Measurement->Tissue_Collection Survival_Monitoring->Tissue_Collection Flow_Cytometry Flow Cytometry of TILs Tissue_Collection->Flow_Cytometry IHC_IF IHC/IF of Tumor Sections Tissue_Collection->IHC_IF Cytokine_Analysis Cytokine Profiling (ELISA) Tissue_Collection->Cytokine_Analysis

References

Application Notes and Protocols for the Quantification of Indole-3-Acetic Acid (IAA), Indole-3-Propionic Acid (IPA), and Indole-3-Butyric Acid (IBA) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-butyric acid (IBA) are crucial signaling molecules involved in a myriad of physiological and pathological processes. Accurate quantification of these indole-3-derivatives (ITEs) in biological matrices is paramount for understanding their roles in health and disease, and for the development of novel therapeutics. This document provides detailed application notes and standardized protocols for the sensitive and selective quantification of IAA, IPA, and IBA in various biological samples using advanced analytical techniques.

Analytical Methods Overview

The quantification of ITEs in complex biological samples necessitates highly selective and sensitive analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and lower limits of detection compared to other techniques.[1] Other methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection have also been employed.[2][3][4]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for the determination of ITEs in biological samples.

Table 1: Quantitative Parameters for Indole-3-Acetic Acid (IAA) Analysis

Analytical MethodBiological MatrixLLOQLinearity RangeRecovery (%)Reference
LC-MS/MSHuman Plasma---[5]
LC-MS/MSMouse Serum0.8 ng/mL1-500 ng/mL-[6]
HPLC-FluorometryHuman Plasma--58[7]
LC-MS/MSBacterial Culture-5-500 µg/L-[8]
UPLC-MS/MSRat Plasma-0.01-2.5 µg/mL98.1[9]
LC-MS/MSPlant Tissue0.02 pmol--[10]

Table 2: Quantitative Parameters for Indole-3-Propionic Acid (IPA) Analysis

Analytical MethodBiological MatrixLLOQLinearity RangeRecovery (%)Reference
UHPLC-qTOF-MSHuman Serum---[11]
HPLC-FluorometryHuman Plasma---[3]
UPLC-MS/MSRat Plasma-0.01-2.5 µg/mL100.9[9]
LC-MS/MSBacterial Culture-5-500 µg/L-[8]

Table 3: Quantitative Parameters for Indole-3-Butyric Acid (IBA) Analysis

Analytical MethodBiological MatrixLLOQLinearity RangeRecovery (%)Reference
GC-MSPlant Tissue---[2]
HPLC-UVGeneral Standard---[4]
HPLC-UVPlant Tissue-3.05x10⁻¹–38.60 mg/L87-92[12][13]
LC-MS/MSBacterial Culture-5-500 µg/L-[8]

Experimental Protocols

Protocol 1: Quantification of IAA, IPA, and IBA in Plasma/Serum by UPLC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of indoles in plasma and serum.[5][6][9]

1. Materials and Reagents:

  • Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Indole-3-butyric acid (IBA) analytical standards

  • Stable isotope-labeled internal standards (e.g., IAA-d5, IPA-d5, IBA-d5)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma or serum samples

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 2 minutes.[6]

  • Centrifuge at 16,100 x g for 10 minutes at 4°C.[6]

  • Transfer 150 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.[6]

3. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization for each compound.

  • MRM Transitions: Optimized precursor > product ion transitions for each analyte and internal standard.

Table 4: Example MRM Transitions (to be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
IAA176.1130.1Positive
IPA190.1130.1Positive
IBA204.1130.1Positive
IAA-d5181.1135.1Positive
IPA-d5195.1135.1Positive
IBA-d5209.1135.1Positive

4. Data Analysis:

  • Quantify the analytes using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum). The concentration of each analyte is determined by the ratio of its peak area to that of its corresponding internal standard.

Protocol 2: Quantification of ITEs in Tissue Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of ITEs from tissue samples.[6]

1. Materials and Reagents:

  • Same as Protocol 1.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Tissue homogenizer.

2. Sample Preparation (Tissue Homogenization and Extraction):

  • Weigh the frozen tissue sample.

  • Add ice-cold PBS (e.g., 1:3 w/v) and homogenize the tissue on ice.

  • To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile for protein precipitation.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 16,100 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. UPLC-MS/MS Conditions and Data Analysis:

  • Follow the UPLC-MS/MS conditions and data analysis steps as described in Protocol 1. The results should be normalized to the initial tissue weight (e.g., ng/g of tissue).

Protocol 3: Quantification of ITEs in Fecal Samples

This protocol is adapted from methods for analyzing metabolites in fecal samples.[14]

1. Materials and Reagents:

  • Same as Protocol 1.

  • 70% Ethanol.

2. Sample Preparation (Fecal Extraction):

  • Weigh 250 mg of the frozen fecal sample.

  • Add 750 µL of 70% ethanol.[14]

  • Vortex at maximum speed for 30 seconds.[14]

  • Incubate in a 70°C water bath for 10 minutes.[14]

  • Vortex again at maximum speed for 30 seconds.[14]

  • Centrifuge at 14,000 rpm for 20 minutes at 40°C.[14]

  • Collect the supernatant for analysis. Further dilution may be necessary.

3. Analytical Method:

  • The supernatant can be analyzed using LC-MS/MS as described in Protocol 1. Alternatively, for a more rapid but less specific measurement of total indoles, a colorimetric assay can be used.[14]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Result Sample Biological Sample (Plasma, Serum, Tissue, Feces) Homogenization Homogenization (for tissue/feces) Sample->Homogenization Spiking Internal Standard Spiking Sample->Spiking Homogenization->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Acquisition & Processing MS->Data Quantification Analyte Quantification (ng/mL or ng/g) Data->Quantification

Caption: General experimental workflow for ITE quantification.

iaa_signaling_pathway cluster_biosynthesis IAA Biosynthesis cluster_signaling IAA Signaling cluster_iba_conversion IBA to IAA Conversion Trp Tryptophan IAM Indole-3-acetamide (IAM) Trp->IAM iaaM IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA IAA_Bio Indole-3-acetic acid (IAA) IAM->IAA_Bio iaaH IPyA->IAA_Bio IAA_Sig IAA TIR1_AFB TIR1/AFB Receptors IAA_Sig->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Transcription Activation Cellular_Response Cellular Responses (Elongation, Division) Auxin_Genes->Cellular_Response IBA Indole-3-butyric acid (IBA) Peroxisome Peroxisomal β-oxidation IBA->Peroxisome IAA_from_IBA IAA Peroxisome->IAA_from_IBA

Caption: Simplified overview of IAA biosynthesis and signaling.

References

Application Notes and Protocols for ITE Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the administration of the endogenous Aryl Hydrocarbon Receptor (AhR) agonist, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), in mice for research purposes. The provided protocols are intended for researchers, scientists, and drug development professionals working with in vivo mouse models.

Data Presentation: ITE Dosage and Administration Routes in Mice

The following table summarizes the quantitative data on ITE administration in various mouse models as reported in the scientific literature.

Mouse Model Administration Route Dosage Frequency Vehicle Therapeutic Effects Reference
Myocardial InfarctionIntraperitoneal (IP)200 µ g/mouse Daily for 1 weekDMSO and PBSImproved systolic function and reduced infarct size.[1][2][1][2]
Experimental Autoimmune Uveitis (EAU)Intraperitoneal (IP)0.2 mg/mouseDailyNot specifiedInhibited the development of EAU and related cellular immune responses.[3][3]
Autoimmune ProstatitisIntraperitoneal (IP)10 mg/kg/dayDaily for 6 daysDMSOReduced inflammation and urinary dysfunction.[4][4]
Dextran Sodium Sulphate (DSS)-induced ColitisNot specifiedNot specifiedNot specifiedNot specifiedAmeliorated colitis by inducing regulatory T cells (Tregs) and reducing inflammatory cytokines.[5][5]
GliomaNot specifiedNot specifiedNot specifiedNot specifiedSynergized with PD1 antibody to increase cytotoxic immune cell infiltration in glioma.[6][6]
Acetaminophen-induced HepatotoxicityNot specifiedNot specifiedNot specifiedNot specifiedExacerbated hepatotoxicity when co-administered with acetaminophen.[7][7]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of ITE

This protocol is based on methodologies reported for studies of myocardial infarction and autoimmune prostatitis in mice.[1][2][4]

Materials:

  • ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes with a 27-gauge or smaller needle

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of ITE Stock Solution:

    • Dissolve ITE in DMSO to create a concentrated stock solution (e.g., 100 mmol/L).[2] The solubility of ITE in DMSO is 57 mg/mL (199.08 mM).

    • Vortex or gently warm to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Preparation of Working Solution:

    • On the day of injection, thaw the ITE stock solution.

    • Calculate the required volume of stock solution based on the desired final dose and the number of animals.

    • Dilute the ITE stock solution with sterile PBS to the final desired concentration. For example, to achieve a 200 µg dose per mouse, the stock solution is further diluted with PBS before use.[2]

    • The final concentration of DMSO in the working solution should be minimized to avoid toxicity. A final DMSO concentration of less than 5% is generally recommended.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the accurate injection volume if dosing is based on body weight (e.g., 10 mg/kg).[4]

    • Restrain the mouse using an appropriate technique. For IP injections, the mouse is typically held in a supine position with the head tilted slightly downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 10-15 degree angle to avoid puncturing the internal organs.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, reposition the needle.

    • Slowly inject the calculated volume of the ITE working solution. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Oral Gavage of ITE (General Guidance)

While specific protocols for oral gavage of ITE were not found in the initial search, this general protocol can be adapted. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for this administration route.

Materials:

  • ITE

  • Vehicle (e.g., corn oil, or a mixture of DMSO, PEG300, Tween80, and water)

  • Sterile microcentrifuge tubes

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of ITE Formulation:

    • The choice of vehicle is critical for oral administration. A common formulation for oral delivery of hydrophobic compounds involves dissolving the compound in a small amount of DMSO and then suspending it in a vehicle like corn oil or an aqueous solution containing solubilizing agents.

    • For a corn oil-based formulation, dissolve ITE in a minimal amount of DMSO and then dilute it with corn oil to the final concentration.

    • For an aqueous-based formulation, a suggested vehicle is a mixture of DMSO, PEG300, Tween80, and water. For example, a 1 mL working solution could be prepared by adding 50 μL of a concentrated DMSO stock to 400 μL PEG300, followed by 50 μL Tween80, and finally 500 μL of ddH2O.

    • Ensure the final formulation is a homogenous suspension or solution.

  • Animal Handling and Gavage:

    • Weigh each mouse to calculate the required administration volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[8]

    • Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid entry into the trachea.

    • Slowly administer the calculated volume of the ITE formulation.

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.

Visualizations

Signaling Pathway of ITE

ITE_Signaling_Pathway ITE Signaling Pathway via AhR cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_Complex AhR-Hsp90-XAP2-p23 ITE->AhR_Complex Binds to AhR ITE_AhR ITE-AhR Complex AhR_Complex->ITE_AhR Conformational Change & Dissociation ITE_AhR_ARNT ITE-AhR-ARNT Complex ITE_AhR->ITE_AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) ITE_AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp1a1, Tregs, IL-10) XRE->Target_Genes Initiates Transcription

Caption: ITE binds to the cytosolic AhR complex, leading to nuclear translocation and gene transcription.

Experimental Workflow for In Vivo ITE Studies

ITE_Experimental_Workflow Experimental Workflow for In Vivo ITE Studies in Mice Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Disease_Induction Disease Model Induction (e.g., Myocardial Infarction, Colitis) Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment ITE or Vehicle Administration (IP or Oral Gavage) Randomization->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Sample_Collection Tissue and Blood Sample Collection Endpoint->Sample_Collection Analysis Analysis (e.g., Histology, Flow Cytometry, ELISA) Sample_Collection->Analysis End End Analysis->End

Caption: A typical workflow for evaluating the efficacy of ITE in a mouse disease model.

References

Application Notes and Protocols: RNA-Seq Analysis of ITE Treatment in Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) is the most aggressive primary brain tumor, characterized by rapid progression and high resistance to therapy.[1][2][3] The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in cancer pathogenesis, making it a potential therapeutic target.[4][5] ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is an endogenous AHR ligand that shows promise in cancer therapy. This document provides a comprehensive protocol for utilizing RNA sequencing (RNA-seq) to investigate the transcriptomic effects of ITE on glioma cells. It covers the entire workflow from experimental design and cell treatment to bioinformatic analysis and data interpretation, offering a robust framework for identifying ITE-induced gene expression changes and affected signaling pathways.

Overall Experimental and Analytical Workflow

The procedure begins with the cultivation of glioma cells, which are then treated with ITE or a vehicle control. Following treatment, total RNA is extracted and assessed for quality. High-quality RNA is used to prepare sequencing libraries, which are then sequenced on a high-throughput platform. The resulting raw sequencing data undergoes a rigorous bioinformatic pipeline, including quality control, alignment to a reference genome, quantification of gene expression, differential expression analysis, and functional enrichment analysis to identify key biological pathways.

G cluster_wet_lab Experimental Protocol cluster_dry_lab Bioinformatic Analysis A Glioma Cell Culture (e.g., U87 MG, GL261) B ITE Treatment (vs. Vehicle Control) A->B C Total RNA Extraction B->C D RNA Quality Control (RIN Assessment) C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Raw Read Quality Control (e.g., FastQC) F->G Generate FASTQ files H Read Alignment (e.g., STAR) G->H I Gene Expression Quantification H->I J Differential Expression Analysis (e.g., DESeq2) I->J K Pathway & Gene Ontology (GO) Enrichment Analysis J->K L Data Visualization (Volcano Plots, Heatmaps) K->L

Caption: High-level workflow for RNA-seq analysis of ITE-treated glioma cells.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: Human glioblastoma cell line (e.g., U87 MG) or murine glioma cell line (e.g., GL261).

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • ITE: 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester. Prepare a stock solution in DMSO.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quantification: (e.g., NanoDrop Spectrophotometer, Qubit Fluorometer).

  • RNA Integrity: (e.g., Agilent Bioanalyzer, TapeStation).

  • Library Preparation Kit: (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

Cell Culture and ITE Treatment Protocol
  • Cell Seeding: Plate glioma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare working solutions of ITE in complete culture media. A typical final concentration might range from 1 µM to 10 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Cell Treatment: Remove the old media from the cells and replace it with the ITE-containing media or vehicle control media. At least three biological replicates should be prepared for each condition.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer provided in the RNA extraction kit.

RNA Extraction and Quality Control
  • Extraction: Extract total RNA from the cell lysates following the manufacturer's protocol for the chosen RNA extraction kit. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios between 2.0 and 2.2.

  • Integrity Assessment: The most critical quality control step is to assess RNA integrity. Analyze the RNA using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). Only samples with a RIN score ≥ 8 should proceed to library preparation.

Table 1: Example RNA Quality Control Metrics
Sample ID Condition Concentration (ng/µL) RIN Score
Rep1_VehicleVehicle155.29.8
Rep2_VehicleVehicle162.59.7
Rep3_VehicleVehicle149.89.9
Rep1_ITEITE (10 µM)158.19.6
Rep2_ITEITE (10 µM)165.49.8
Rep3_ITEITE (10 µM)151.99.5
RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Using 100 ng to 1 µg of total RNA per sample, prepare sequencing libraries according to the manufacturer's protocol (e.g., NEBNext Ultra II). This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, end repair, adapter ligation, and PCR amplification.

  • Library QC: Validate the quality and size distribution of the final libraries using an Agilent Bioanalyzer.

  • Sequencing: Pool the libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 2x150 bp) to a sufficient depth (typically 20-30 million reads per sample for differential gene expression analysis).[6]

Bioinformatic Analysis Protocol

The goal of the bioinformatic analysis is to identify genes and pathways that are significantly altered by ITE treatment.[7] This workflow can be implemented using open-source tools.[8]

  • Raw Read Quality Control (QC): Use FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for per-base sequence quality, adapter content, and other metrics.

  • Read Trimming: If necessary, use a tool like Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.

  • Alignment: Align the cleaned reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts (from the Subread package) or RSEM. This generates a raw count matrix.

  • Differential Gene Expression (DGE) Analysis: Use Bioconductor packages in R, such as DESeq2 or edgeR, to perform DGE analysis.[8][9] These tools normalize the raw counts to account for differences in library size and composition, and then perform statistical tests to identify genes with significant expression changes between the ITE-treated and vehicle control groups.[7]

  • Functional Enrichment Analysis: Take the list of differentially expressed genes (DEGs) and perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) using tools like clusterProfiler in R or web-based tools like PANTHER or ShinyGO.[10][11] This step helps to understand the biological functions and pathways affected by the treatment.[12]

Data Presentation and Interpretation

Differentially Expressed Genes (DEGs)

The primary output of the DGE analysis is a table of genes ranked by their statistical significance. Key columns include the gene identifier, log2 fold change, p-value, and adjusted p-value (or False Discovery Rate, FDR).

Table 2: Example of Top Differentially Expressed Genes after ITE Treatment
Gene Symbol Description log2(FoldChange) p-value Adjusted p-value (FDR)
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 15.821.2e-502.5e-46
AHRRAryl-Hydrocarbon Receptor Repressor4.153.4e-354.1e-31
TIPARPTCDD Inducible Poly(ADP-Ribose) Polymerase3.767.9e-315.5e-27
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)2.011.5e-156.8e-12
TRIB3Tribbles Pseudokinase 3-2.544.6e-182.9e-14
E2F1E2F Transcription Factor 1-1.899.8e-123.1e-09
Gene Ontology (GO) Enrichment Analysis

GO analysis categorizes the DEGs into functional groups: Biological Process, Molecular Function, and Cellular Component.[10][13] This provides insight into the broader biological impact of ITE.

Table 3: Example of Enriched Gene Ontology (GO) Terms (Biological Process)
GO Term ID Description Adjusted p-value Gene Count
GO:0042445Hormone metabolic process1.5e-0825
GO:0006954Inflammatory response3.2e-0745
GO:0006281DNA repair8.1e-0638
GO:0043066Negative regulation of apoptotic process1.4e-0552
GO:0007167Enzyme linked receptor protein signaling9.5e-0561

Signaling Pathway Visualization

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-dependent transcription factor.[4] In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Ligand binding, by molecules such as ITE, causes a conformational change, leading to its translocation into the nucleus.[14] In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE (Ligand) AHR_complex AHR-HSP90 Complex ITE->AHR_complex Binds AHR_active Activated AHR Complex AHR_complex->AHR_active Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1, AHRR, p21) XRE->TargetGenes Initiates Transcription

References

Troubleshooting & Optimization

Solubility issues of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 20 mg/mL[1]. However, achieving this solubility can be influenced by several factors as outlined in this guide.

Q2: I am having difficulty dissolving the compound in DMSO, even at concentrations below the reported solubility limit. What could be the issue?

A2: Several factors can affect the dissolution of a compound in DMSO:

  • Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of the compound.

  • Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water in DMSO can dramatically decrease the solubility of many organic compounds[2]. Use anhydrous DMSO from a freshly opened bottle for best results.

  • Temperature: While most dissolutions are performed at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in the solubilization of compounds. However, be cautious as excessive heat can degrade the compound.

  • Dissolution Time: Allow sufficient time for the compound to dissolve. Some compounds may require longer periods of vortexing or agitation[3].

Q3: My compound dissolved initially in DMSO, but a precipitate formed after a short period of storage. Why did this happen and how can I prevent it?

A3: Precipitation of a compound from a DMSO stock solution can occur for several reasons:

  • Supersaturation: The initial stock solution may have been supersaturated. This can happen if the solution was warmed to dissolve the compound and then cooled to room temperature.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization and precipitation of compounds from DMSO solutions[2]. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage Conditions: Storing DMSO stock solutions at room temperature for extended periods (1 to 2 days) can lead to precipitation as the compound converts to a more stable, less soluble crystalline form[2]. For long-term storage, it is advisable to store aliquots at -20°C or -80°C.

  • Moisture Absorption: As mentioned previously, water absorption into the DMSO stock can reduce solubility and cause precipitation[2]. Ensure vials are tightly sealed.

Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer for my experiment. How can I avoid this?

A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be toxic to cells and can also affect the solubility of your compound in the mixed solvent system.

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer. For example, instead of a direct 1:1000 dilution, you could perform a 1:10 dilution followed by a 1:100 dilution.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations of the compound that can lead to precipitation.

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to the aqueous buffer can help maintain the solubility of the compound.

Quantitative Solubility Data

CompoundSolventReported Solubility
This compoundDMSO20 mg/mL

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 286.31 g/mol ) in DMSO.

Materials:

  • This compound (purity ≥97%)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of the compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 286.31 g/mol = 2.8631 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.86 mg of the compound and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied, but avoid excessive heat.

  • Visual Inspection:

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage:

    • For immediate use, the solution can be stored at 4°C for a short period.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

start Start: Solubility Issue (Precipitation or Failure to Dissolve) check_purity Check Compound Purity and Source start->check_purity use_anhydrous Use Fresh, Anhydrous DMSO start->use_anhydrous check_concentration Is Concentration Below 20 mg/mL? start->check_concentration check_purity->check_concentration use_anhydrous->check_concentration dissolution_method Optimize Dissolution Method check_concentration->dissolution_method Yes fail Issue Persists: Contact Technical Support check_concentration->fail No sonicate Sonicate Solution dissolution_method->sonicate warm Gently Warm (e.g., 37°C) dissolution_method->warm vortex Vortex Vigorously for Extended Period dissolution_method->vortex aq_dilution Issue with Aqueous Dilution? sonicate->aq_dilution warm->aq_dilution vortex->aq_dilution storage Review Storage Protocol aliquot Aliquot into Single-Use Volumes storage->aliquot freeze Store at -20°C or -80°C storage->freeze success Resolution: Compound Dissolved aliquot->success freeze->success aq_dilution->storage No dilution_protocol Optimize Dilution Protocol aq_dilution->dilution_protocol Yes rapid_mix Ensure Rapid Mixing dilution_protocol->rapid_mix low_dmso Keep Final DMSO % Low dilution_protocol->low_dmso rapid_mix->success low_dmso->success cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-(1H-Indol-3-ylcarbonyl)-4- thiazolecarboxylic acid methyl ester (ITE) ahr Aryl Hydrocarbon Receptor (AhR) compound->ahr Binds translocation Translocation ahr->translocation dimerization Dimerization ahr->dimerization Heterodimerizes with arnt ARNT arnt->dimerization cytoplasm Cytoplasm nucleus Nucleus xre Xenobiotic Response Element (XRE) dimerization->xre Binds to gene_expression Target Gene Expression (e.g., CYP1A1) xre->gene_expression Induces biological_response Biological Response gene_expression->biological_response

References

Technical Support Center: ITE Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of ITE.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of ITE. The proposed solutions are based on established principles of organic synthesis and purification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Amide Coupling: The formation of the amide bond between the indole-3-carbonyl moiety and the aminothiazole can be challenging. Standard coupling reagents may not be effective. 2. Decomposition of Starting Materials: Indole derivatives can be sensitive to strongly acidic or basic conditions. The starting materials may be degrading before reacting. 3. Incorrect Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.1. Optimize Coupling Reagents: If using a coupling agent like HATU or EDC/HOBt with low success, consider converting the indole-3-carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the resulting indole-3-carbonyl chloride with methyl 2-aminothiazole-4-carboxylate. 2. Control pH and Temperature: Ensure the reaction is carried out under neutral or mildly basic conditions. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge acid produced during the reaction. Monitor the temperature closely, as excessive heat can lead to decomposition. 3. Stepwise Temperature Profile: Start the reaction at a lower temperature (e.g., 0°C) during the addition of reagents and then gradually warm to room temperature or slightly above to control the reaction rate and minimize side reactions.
Multiple Spots on TLC, Indicating Impurities 1. Side Reactions: The Hantzsch thiazole synthesis can sometimes yield byproducts. With indole derivatives, side reactions on the indole ring are possible. 2. Incomplete Reaction: Unreacted starting materials will appear as separate spots on the TLC plate. 3. Product Degradation: The ITE product itself may be degrading under the reaction or workup conditions.1. Use of Protective Groups: If side reactions on the indole nitrogen are suspected, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc) before the coupling reaction. This can be removed in a subsequent step. 2. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials. If the reaction stalls, a slight increase in temperature or addition of more coupling reagent may be necessary. 3. Mild Workup Conditions: During the workup, avoid strong acids or bases. Use a saturated aqueous solution of sodium bicarbonate for neutralization and brine to remove water-soluble impurities.
Difficulty in Purifying the Product 1. Co-elution of Impurities: Impurities may have similar polarity to the ITE product, making separation by column chromatography challenging. 2. Product is Insoluble or "Oils Out": The product may not be soluble in common chromatography solvents or may precipitate as an oil instead of a solid. 3. Product Streaking on TLC/Column: The polar nature of the amide and thiazole groups can cause streaking on silica gel.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation. If the product is acidic or basic, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. 2. Recrystallization: If column chromatography is ineffective, attempt recrystallization. Test various solvents to find one in which ITE is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate. 3. Use of a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica (C18).
Low Overall Yield After Purification 1. Loss of Product During Workup: The product may have some solubility in the aqueous layer during extraction. 2. Loss of Product During Chromatography: If the product is very polar, it may adhere strongly to the silica gel, leading to poor recovery. 3. Premature Crystallization During Filtration: The product may crystallize out in the funnel during the filtration of a hot recrystallization solution.1. Back-Extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent one or two more times to recover any dissolved product. 2. Deactivate Silica Gel: To reduce strong interactions with silica, you can use a deactivated silica gel or add a small amount of a polar solvent like methanol to your loading solvent to ensure all the product is loaded onto the column. 3. Pre-heat Funnel and Use Excess Solvent: When filtering a hot recrystallization solution, pre-heat the funnel and filter paper with hot solvent. It is also advisable to use a slight excess of hot solvent to ensure the product remains dissolved during filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ITE?

A1: The most common and scalable approach appears to be a variation of the Hantzsch thiazole synthesis. This typically involves the coupling of an activated indole-3-carboxylic acid derivative (like indole-3-carbonyl chloride) with a methyl 2-aminothiazole-4-carboxylate.

Q2: What are the key starting materials for ITE synthesis?

A2: The primary starting materials are an indole-3-carbonyl precursor and a pre-formed aminothiazole ester. Specifically, these are typically indole-3-carboxylic acid (which is then activated) and methyl 2-aminothiazole-4-carboxylate.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. You should spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Q4: What is a good solvent system for the purification of ITE by column chromatography?

A4: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like dichloromethane (DCM) or hexane and a polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent (gradient elution) to effectively separate ITE from less polar impurities.

Q5: What is the best way to remove the final product from the solvent after purification?

A5: After collecting the fractions containing pure ITE from column chromatography, the solvent can be removed using a rotary evaporator. For the final drying of the solid product after recrystallization, it is best to place it under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of Indole-3-carbonyl Chloride

This protocol describes the activation of indole-3-carboxylic acid to its more reactive acyl chloride derivative.

Materials:

  • Indole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend indole-3-carboxylic acid in anhydrous DCM or THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) to the stirred suspension. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Monitor the reaction by observing the dissolution of the starting material.

  • Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude indole-3-carbonyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of ITE via Amide Coupling

This protocol details the coupling of indole-3-carbonyl chloride with methyl 2-aminothiazole-4-carboxylate.

Materials:

  • Crude indole-3-carbonyl chloride

  • Methyl 2-aminothiazole-4-carboxylate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve methyl 2-aminothiazole-4-carboxylate and the non-nucleophilic base (1.5-2 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude indole-3-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled solution of the aminothiazole.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ITE product.

Protocol 3: Purification of ITE

This protocol provides a general procedure for the purification of crude ITE using column chromatography followed by recrystallization.

Materials:

  • Crude ITE

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Solvents for recrystallization (e.g., Ethanol, Methanol, Acetonitrile)

  • Chromatography column

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

A. Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude ITE in a minimal amount of the chromatography solvent (a more polar solvent like dichloromethane can be used if necessary for solubility).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (gradient elution). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure ITE.

  • Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization:

  • Dissolve the partially purified ITE from the column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified ITE crystals under high vacuum.

Visualizations

ITE_Synthesis_Pathway Indole3COOH Indole-3-carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ Indole3COOH->SOCl2 Indole3COCl Indole-3-carbonyl Chloride SOCl2->Indole3COCl Activation ITE ITE (Crude Product) Indole3COCl->ITE Amide Coupling Aminothiazole Methyl 2-aminothiazole-4-carboxylate Base Base (e.g., DIPEA) Aminothiazole->Base Base->ITE Purification Purification (Chromatography & Recrystallization) ITE->Purification PureITE Pure ITE Purification->PureITE Troubleshooting_Workflow Start Start ITE Synthesis Reaction Run Reaction Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Crude Obtain Crude Product Workup->Crude Purify Purify Product Crude->Purify Analyze Analyze Purity & Yield Purify->Analyze Success Successful Synthesis Analyze->Success High Purity & Yield LowYield Low Yield Issue Analyze->LowYield Low Yield Impure Impurity Issue Analyze->Impure Low Purity OptimizeReaction Optimize Reaction Conditions (Temp, Reagents) LowYield->OptimizeReaction OptimizePurification Optimize Purification (Solvents, Method) Impure->OptimizePurification OptimizeReaction->Reaction OptimizePurification->Purify

Technical Support Center: ITE In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting ITE (in-the-ear) in vivo experiments. The guides are presented in a question-and-answer format to directly address specific issues you may encounter.

I. Experimental Design and Pre-Surgical Planning

FAQ: What are the crucial first steps before starting an ITE in vivo experiment?

Before beginning any in vivo experiment, a thorough planning phase is critical to ensure success and ethical use of animal models. This includes selecting the appropriate animal model, designing the surgical and experimental protocol, and preparing all necessary equipment and reagents. A well-defined plan will minimize variables and potential points of failure.

Troubleshooting Guide: Experimental Design

Question/Issue Possible Cause Recommended Solution
High variability in results between animals. Inconsistent animal characteristics (age, weight, sex).Standardize animal selection criteria. Ensure all animals are from the same vendor and have been acclimated to the facility for the same duration.
Differences in surgical or experimental procedures.Develop a detailed, step-by-step protocol and ensure all personnel are thoroughly trained and adhere to it strictly.
Difficulty in achieving desired statistical power. Insufficient sample size.Conduct a power analysis based on preliminary data or literature to determine the appropriate number of animals per group.
High baseline variability in the measured outcome.Refine the experimental procedure to reduce variability. Consider using within-subject controls where appropriate.

II. Surgical Procedures

This section provides guidance on common surgical procedures for ITE in vivo experiments, including cochlear implantation and round window catheter placement.

FAQ: What are the general principles for successful surgery in rodent models for ITE studies?

Successful surgery in rodent models for ITE studies relies on aseptic technique, precise anatomical knowledge, and careful tissue handling. Key principles include proper anesthesia and analgesia, maintaining body temperature, minimizing bleeding, and ensuring a clean surgical field.

Detailed Methodologies for Key Surgical Experiments

1. Chronic Intracochlear Electrode Implantation in Rodents

This protocol is adapted from procedures described for chronic implantation in mice and rats.[1][2][3][4]

  • Anesthesia and Preparation: Anesthetize the animal with an appropriate agent (e.g., isoflurane, ketamine/xylazine).[1][2] Place the animal on a heating pad to maintain body temperature. Administer pre-operative analgesics and antibiotics as per your institution's guidelines. Shave the area behind the ear and sterilize the skin.

  • Surgical Approach: Make a post-auricular incision to expose the bulla. Carefully drill a small hole in the bulla to access the middle ear.

  • Cochleostomy: In rats, the stapedial artery may obscure the round window. It can be carefully cauterized to improve access.[1] A small cochleostomy is then created near the round window to access the scala tympani.

  • Electrode Insertion: Gently insert the custom-made or commercially available electrode array into the scala tympani to the desired depth. Avoid excessive force to prevent trauma.

  • Securing the Implant: Secure the implant to the skull using dental cement or other biocompatible adhesive. The connector for the implant is also fixed to the skull for easy access during recording sessions.

  • Closure and Post-operative Care: Suture the skin incision. Provide post-operative analgesia and monitor the animal for recovery.

2. Round Window Membrane Catheter Placement for Drug Delivery in Guinea Pigs

This protocol is based on methodologies for delivering substances to the inner ear via the round window.[5][6][7][8][9][10][11][12]

  • Anesthesia and Preparation: Anesthetize the guinea pig and prepare the surgical site as described for rodent cochlear implantation.

  • Surgical Approach: A retro-auricular approach is used to expose the auditory bulla.

  • Accessing the Round Window: Open the bulla to visualize the middle ear cavity and locate the round window niche.

  • Catheter Placement: A microcatheter connected to an osmotic pump or other delivery system is carefully placed into the round window niche, ensuring the tip is in contact with the round window membrane. The catheter can be secured in place with a small amount of biocompatible glue or by packing the niche with absorbable gelatin sponge.

  • Pump Implantation: The osmotic pump is typically implanted subcutaneously on the animal's back.

  • Closure and Post-operative Care: Close the bulla opening with a small piece of muscle or fascia and suture the skin incision. Provide appropriate post-operative care.

Troubleshooting Guide: Surgical Complications

Question/Issue Possible Cause Recommended Solution Incidence Rate (if available)
Bleeding from the stapedial artery during rat cochlear surgery. Accidental rupture of the artery.Apply gentle pressure with a micro-swab. Cauterize the vessel with a fine-tipped cautery unit.[13][14][15][16][17]Not consistently reported, but a known risk.
Electrode tip fold-over during cochlear implant insertion. Electrode impinges on the modiolar wall; improper insertion technique.Use a gentle and steady insertion technique. If resistance is felt, retract slightly and re-advance. Consider using more flexible electrode arrays.[3][18][19][20]Can be as high as 10% with certain electrode types in human studies; similar risks apply to animal models.[19]
Facial nerve damage. Proximity of the facial nerve to the surgical field.Careful anatomical identification and gentle retraction of the nerve. Use of a facial nerve monitor can be beneficial.Transient facial palsy can occur.[21]
Post-operative infection. Contamination during surgery.Maintain strict aseptic technique throughout the procedure. Administer prophylactic antibiotics.Wound infections are a common minor complication.[21]
Cerebrospinal fluid (CSF) leak. Accidental puncture of the dura during drilling or cochleostomy.Seal the leak with a small piece of muscle, fascia, or fibrin glue.A potential but less common complication.

III. Device and Implant-Related Issues

FAQ: How can I ensure the long-term stability and biocompatibility of my in-ear implant?

Long-term stability and biocompatibility are crucial for chronic in vivo studies. This is achieved by using materials known to be biocompatible (e.g., medical-grade silicone, platinum-iridium), ensuring the implant is securely fixed to the skull, and following aseptic surgical techniques to prevent chronic inflammation. Regular monitoring of the implant site is also important.

Troubleshooting Guide: Device and Implant Issues

Question/Issue Possible Cause Recommended Solution
Signal loss or high impedance in chronic electrode recordings. Electrode displacement or extrusion.Ensure the implant is securely anchored to the skull with dental cement and/or screws.
Fibrous tissue encapsulation of the electrode.Use of biocompatible materials and potentially local delivery of anti-inflammatory drugs can mitigate this.
Broken wire or connector failure.Inspect the external components of the implant for any visible damage.
Evidence of inflammation or infection around the implant. Poor biocompatibility of materials.Ensure all materials comply with ISO 10993 standards for biocompatibility.[5][8][22][23][24]
Chronic, low-grade infection.Maintain a sterile environment during any handling of the implant connector. Treat with appropriate antibiotics if infection is suspected.
Device failure (e.g., no output from a cochlear implant). Internal electronic failure.This is difficult to troubleshoot in vivo. If suspected, the device may need to be explanted for analysis.
Battery depletion in powered devices.Ensure batteries are fully charged or replaced before each experimental session.

IV. Data Acquisition and Analysis

FAQ: What are the most common sources of artifacts in in-vivo auditory electrophysiology recordings?

The most common artifacts in in-vivo auditory electrophysiology are myogenic (muscle) activity, electrical noise from the environment (60 Hz hum), and movement artifacts.[25] Proper animal sedation or anesthesia, a well-grounded recording setup, and securing the head of the animal can help minimize these artifacts.

Detailed Methodologies for Key Data Acquisition Experiments

1. Auditory Brainstem Response (ABR) Recording in Rodents

ABR is a widely used non-invasive method to assess hearing thresholds and the integrity of the auditory pathway.[1]

  • Animal Preparation: Anesthetize the animal and place it in a sound-attenuating chamber. Maintain body temperature with a heating pad.

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hind limb (ground).

  • Stimulus Presentation: Present click or tone-burst stimuli of varying intensities through a speaker placed at a fixed distance from the ear.

  • Data Acquisition: Record the evoked potentials using a preamplifier and a data acquisition system. Average multiple responses (e.g., 512-1024) for each stimulus intensity to improve the signal-to-noise ratio.

  • Data Analysis: Identify the ABR waves (I-V) and determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible wave V.

2. Auditory Steady-State Response (ASSR) Recording

ASSR is another objective measure of hearing that uses continuous, modulated tones.[26][27][28]

  • Animal Preparation and Electrode Placement: Similar to ABR recording.

  • Stimulus Presentation: Present amplitude- and/or frequency-modulated tones at specific modulation frequencies.

  • Data Acquisition: Record the ongoing EEG signal.

  • Data Analysis: Perform a frequency analysis (e.g., Fast Fourier Transform) of the recorded EEG. A response is detected if there is significant energy at the modulation frequency of the stimulus.

Troubleshooting Guide: Data Acquisition Artifacts

Question/Issue Possible Cause Recommended Solution
High levels of 60 Hz electrical noise in the recording. Improper grounding of the equipment.Ensure all equipment is connected to a common ground. Use a Faraday cage to shield the setup.
Proximity to other electrical equipment.Move potential sources of electrical noise (e.g., power supplies, monitors) away from the recording setup.
Myogenic (muscle) artifacts obscuring the signal. Insufficient anesthesia or muscle tension.Ensure the animal is at a proper anesthetic depth. For awake recordings, habituate the animal to the recording setup to reduce stress.
Movement artifacts. Animal movement during recording.Secure the animal's head if possible (for anesthetized recordings). For awake recordings, use lightweight cables and allow the animal to acclimate.
Stimulus artifact in ASSR recordings. Electromagnetic coupling between the stimulus transducer and recording electrodes.Separate the transducer and electrode cables. Use shielded cables. Some recording systems have artifact rejection algorithms.[1][2][6][7][25]

V. Signaling Pathways in ITE In Vivo Experiments

FAQ: Which signaling pathways are commonly investigated in the context of hearing loss and regeneration using ITE in vivo models?

The Wnt and Notch signaling pathways are two of the most extensively studied pathways in the context of inner ear development and hair cell regeneration.[12][18][19][20][21][24][25] Understanding these pathways is crucial for developing therapies to treat hearing loss.

Wnt Signaling Pathway

The Wnt pathway is critical for the development of the inner ear and has been shown to play a role in hair cell regeneration in non-mammalian vertebrates.[18][23] In mammals, activation of the Wnt pathway can promote the proliferation of supporting cells, which have the potential to differentiate into new hair cells.[19]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State TCF TCF/LEF Groucho Groucho TCF->Groucho Binding Destruction_Complex Destruction Complex Beta_Catenin_off β-catenin Beta_Catenin_off->Destruction_Complex Phosphorylation & Degradation Beta_Catenin_on β-catenin Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibition TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Co-activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription

Caption: Canonical Wnt/β-catenin signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is involved in lateral inhibition, a process that determines the fate of cells in the developing inner ear, leading to the precise mosaic pattern of hair cells and supporting cells.[16][20][24] Inhibition of Notch signaling in the adult cochlea has been shown to promote the transdifferentiation of supporting cells into hair cells, suggesting a potential therapeutic avenue for hearing restoration.

Notch_Signaling cluster_sender Sending Cell cluster_receiver Receiving Cell Delta_Jagged Delta/Jagged (Ligand) Notch_Receptor Notch Receptor Delta_Jagged->Notch_Receptor Binding & Activation S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release CSL CSL NICD->CSL Binding MAML MAML CSL->MAML Recruitment Target_Genes_Notch Target Gene Expression (e.g., Hes/Hey) MAML->Target_Genes_Notch Transcription

Caption: The Notch signaling pathway.

VI. Experimental Workflows and Troubleshooting Logic

General Experimental Workflow for ITE In Vivo Studies

The following diagram illustrates a typical workflow for an ITE in vivo experiment, from initial planning to final data analysis.

Experimental_Workflow A Experimental Design & Protocol Development B Animal Preparation & Anesthesia A->B C Surgical Procedure (Implantation/Cannulation) B->C D Post-operative Recovery & Monitoring C->D E Data Acquisition (e.g., ABR, ASSR, Neural Recording) D->E F Data Analysis E->F G Histological Analysis (Post-mortem) F->G

Caption: A generalized experimental workflow.

Troubleshooting Logic for ABR Signal Loss

This flowchart provides a logical sequence of steps to troubleshoot the common problem of signal loss during an ABR recording session.

References

Technical Support Center: Optimizing ITE Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ITE and how does it work?

ITE is a potent and endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding to ITE, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to their increased transcription.[3] A key target gene is CYP1A1, which is often used as a biomarker for AhR activation.[4]

Q2: What is a typical concentration range for ITE in cell-based assays?

The optimal concentration of ITE can vary significantly depending on the cell type, assay sensitivity, and experimental goals. However, a general starting point for dose-response experiments is between 1 nM and 10 µM. ITE has a high affinity for the AhR, with a reported Ki of approximately 3 nM.[1][2][5]

Q3: How should I prepare and store ITE stock solutions?

ITE is soluble in DMSO up to 100 mM.[5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock can be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.1%).

Q4: How long should I incubate my cells with ITE?

The optimal incubation time depends on the specific assay and the endpoint being measured.

  • For reporter gene assays (e.g., luciferase): A 16-24 hour incubation is often sufficient to see a robust signal.

  • For gene expression analysis (e.g., qPCR for CYP1A1): Shorter incubation times of 4-8 hours can be used to detect changes in mRNA levels.[4]

  • For cell viability or proliferation assays: Longer incubation times of 24-72 hours are common to observe effects on cell growth.

It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal (e.g., in a luciferase reporter assay) ITE concentration is too low: The concentration of ITE is not sufficient to activate the AhR.Perform a dose-response experiment with a wider range of ITE concentrations (e.g., 0.1 nM to 10 µM).
Incubation time is too short: The incubation period is not long enough for the transcriptional response to occur.Increase the incubation time (e.g., up to 24 hours for reporter assays).
Low AhR expression in your cell line: The cell line used may not express sufficient levels of the AhR.Confirm AhR expression in your cell line by Western blot or qPCR. Consider using a cell line known to have a robust AhR response, such as HepG2 or HT29.[3]
ITE degradation: The ITE may have degraded due to improper storage or handling.Use a fresh aliquot of ITE stock solution. Ensure proper storage at -20°C or -80°C.
High Background Signal ITE concentration is too high: High concentrations of ITE can sometimes lead to off-target effects or cellular stress, causing a high background signal.Titrate the ITE concentration downwards.
Cell density is too high: Over-confluent cells can lead to increased background signal.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Autofluorescence of ITE: ITE itself may have some intrinsic fluorescence that can interfere with fluorescent-based assays.Include a control with ITE but without cells to measure the background fluorescence of the compound.
Inconsistent Results Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently to stimuli.Use cells with a consistent and low passage number. Ensure cells are healthy and have high viability before starting the experiment.
Incomplete dissolution of ITE: ITE may not be fully dissolved in the media, leading to inconsistent concentrations in different wells.Ensure the ITE stock solution is fully dissolved in DMSO before diluting in media. Vortex the diluted ITE solution before adding to the cells.
Edge effects in multi-well plates: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Observed Cytotoxicity ITE concentration is too high: At high concentrations, ITE may exhibit cytotoxic effects in some cell lines.Determine the cytotoxic concentration of ITE for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use concentrations below the cytotoxic threshold for your functional assays.
High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is below the toxic level for your cells (typically <0.1%).

Experimental Protocols

Protocol 1: Determining the Optimal ITE Concentration using a Luciferase Reporter Assay

This protocol describes a dose-response experiment to identify the optimal ITE concentration for activating the AhR in a luciferase reporter cell line.

Materials:

  • AhR luciferase reporter cell line (e.g., HepG2-Lucia™ AhR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ITE stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO₂.

  • ITE Dilution Series: Prepare a serial dilution of ITE in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest ITE concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the ITE dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all readings.

    • Normalize the data by dividing the luminescence of the ITE-treated wells by the average luminescence of the vehicle control wells to get the fold induction.

    • Plot the fold induction against the log of the ITE concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: Assessing ITE Cytotoxicity using an MTT Assay

This protocol is for determining the concentration at which ITE becomes toxic to the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • ITE stock solution (10 mM in DMSO)

  • 96-well clear tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

  • ITE Treatment: Treat the cells with a range of ITE concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the ITE concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Data Presentation

Table 1: Recommended ITE Concentration Ranges for Different In Vitro Assays

Assay TypeCell Type ExampleTypical Concentration RangeIncubation Time
AhR Reporter Assay HepG2, HT291 nM - 1 µM16 - 24 hours
CYP1A1 Gene Expression (qPCR) Human Lung Fibroblasts10 nM - 1 µM4 - 8 hours
CYP1B1 Protein Expression (Western Blot) Human Orbital Fibroblasts1 µM - 20 µM96 hours
T-cell Proliferation Assay Human T-cells0.03 µg/mL - 30 µg/mL24 - 72 hours
Cytotoxicity (MTT/XTT Assay) Various1 µM - 100 µM24 - 72 hours

Table 2: Example Dose-Response Data for ITE in an AhR Luciferase Reporter Assay

ITE Concentration (nM)Average Luminescence (RLU)Fold Induction (vs. Vehicle)
0 (Vehicle)15,0001.0
145,0003.0
10150,00010.0
100300,00020.0
1000315,00021.0

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_complex AhR-Hsp90-XAP2-p23 ITE->AhR_complex Binds Activated_AhR Activated AhR-ITE AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT-ITE Complex DRE DRE/XRE AhR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by ITE.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Seed cells in a 96-well plate B 2. Prepare serial dilutions of ITE A->B C 3. Treat cells with ITE dilutions B->C D 4. Incubate for optimal duration C->D E 5. Perform assay (e.g., Luciferase, MTT) D->E F 6. Measure signal (Luminescence/Absorbance) E->F G 7. Analyze data to determine EC50/IC50 F->G

Caption: Experimental workflow for determining dose-response of ITE.

Troubleshooting_Logic cluster_low cluster_high cluster_incon Start Assay Issue? Low_Signal Low/No Signal Start->Low_Signal High_Bg High Background Start->High_Bg Inconsistent Inconsistent Results Start->Inconsistent Low_Conc Increase ITE Concentration Low_Signal->Low_Conc Concentration? Short_Inc Increase Incubation Time Low_Signal->Short_Inc Time? Low_AhR Verify AhR Expression Low_Signal->Low_AhR Cell Line? High_Conc Decrease ITE Concentration High_Bg->High_Conc Concentration? High_Density Optimize Cell Density High_Bg->High_Density Cell Density? Cell_Health Check Cell Health/Passage Inconsistent->Cell_Health Cells? Solubility Ensure ITE is Solubilized Inconsistent->Solubility Compound?

Caption: Troubleshooting logic for common issues in ITE assays.

References

Technical Support Center: ITE Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-(indole-3-yl)-N,N-dimethylethanamine (ITE) in animal studies. While ITE is often described as a non-toxic compound in scientific literature, this guide is designed to address practical challenges and ensure the welfare of research animals.

Frequently Asked Questions (FAQs)

Q1: What is ITE and what is its primary application in animal research?

A1: ITE, or 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester, is an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). In animal studies, it is primarily investigated for its immunomodulatory and anti-cancer properties. Research has shown its potential in suppressing experimental autoimmune uveitis (EAU) and ameliorating experimental colitis in mice.

Q2: Is ITE considered toxic in animal models?

A2: Several studies have referred to ITE as a "nontoxic" compound. For instance, research on its effects in mouse models of autoimmune diseases has not reported significant toxicity. However, comprehensive public data from formal acute, subchronic, or chronic toxicology studies are limited. Therefore, as with any experimental compound, careful monitoring of animal well-being is crucial.

Q3: What are the known physicochemical properties of ITE relevant to in vivo studies?

A3: ITE is a solid, off-white to light yellow compound. It has low aqueous solubility and is soluble in dimethyl sulfoxide (DMSO).[1] The table below summarizes some of its key properties.

Data Presentation

Table 1: Physicochemical Properties of ITE

PropertyValueSource
Molecular FormulaC14H10N2O3S
Molar Mass286.31 g/mol
Melting Point234 - 236°C
SolubilitySoluble in DMSO (57 mg/mL)[1]
AppearanceOff-White to Light Yellow solid

Table 2: Example Dosing of ITE in an Animal Study

Animal ModelDoseRoute of AdministrationObservationSource
Mouse (xenograft model)80 mg/kgIntraperitoneal (daily)No obvious net body weight lossPatent Data

Troubleshooting Guides

Issue 1: Difficulty in Formulating ITE for In Vivo Administration

  • Problem: ITE has poor water solubility, making it challenging to prepare a homogenous and stable formulation for injection.

  • Solution:

    • Vehicle Selection: Due to its solubility, DMSO is a common solvent for ITE.[1] However, high concentrations of DMSO can be toxic to animals.[2][3] It is recommended to use the lowest possible concentration of DMSO.

    • Co-solvents and Surfactants: For intraperitoneal (IP) or intravenous (IV) injections, a common approach is to use a vehicle system. A suggested formulation involves initially dissolving ITE in DMSO and then diluting it with other vehicles like polyethylene glycol (PEG)-400, Tween 80, and saline or water.[1] For example, a working solution can be prepared by adding a DMSO stock solution of ITE to PEG300, followed by the addition of Tween80 and finally ddH2O.[1] Another option for some routes is a suspension in corn oil.[1]

    • Preparation: Always prepare the formulation fresh before each administration to ensure stability. Ensure all components are thoroughly mixed to achieve a clear solution or a uniform suspension. For parenteral administration, the final formulation should be as close to isotonic and physiological pH as possible.[4]

Issue 2: Adverse Reactions Immediately Following Intraperitoneal (IP) Injection

  • Problem: Animals show signs of distress, such as writhing, lethargy, or abdominal tenderness, immediately after IP injection.

  • Potential Causes & Solutions:

    • Vehicle-Related Irritation: The vehicle itself, especially at high concentrations of DMSO or other organic solvents, can cause peritoneal irritation.[2][3]

      • Troubleshooting: Run a vehicle-only control group to assess the effects of the formulation without ITE. If adverse effects are observed in the control group, consider reformulating with a lower concentration of the irritant solvent or exploring alternative vehicles.

    • Incorrect Injection Technique: Accidental injection into an organ (e.g., intestine, bladder) can cause severe pain and injury.

      • Troubleshooting: Ensure proper restraint and injection technique. For mice, the injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]

    • Formulation pH or Osmolality: A non-physiological pH or high osmolality of the injected solution can cause pain and inflammation.

      • Troubleshooting: Whenever possible, adjust the pH of the final formulation to be within a physiological range (ideally 5-9).[4]

Issue 3: Lack of Expected Therapeutic Effect

  • Problem: Animals treated with ITE do not show the anticipated biological response.

  • Potential Causes & Solutions:

    • Poor Bioavailability: The compound may not be reaching the target tissues in sufficient concentrations.

      • Troubleshooting: Re-evaluate the formulation and administration route. A different vehicle system might improve solubility and absorption. Consider a different route of administration if feasible.

    • Compound Degradation: ITE may not be stable in the prepared formulation or under the storage conditions.

      • Troubleshooting: Prepare fresh formulations for each use. Protect the compound and its solutions from light and extreme temperatures if stability is a concern.

    • Incorrect Dosing: The dose may be too low to elicit a response.

      • Troubleshooting: Conduct a dose-response study to determine the optimal therapeutic dose.

Experimental Protocols

Protocol 1: General Animal Monitoring for Side Effects

This protocol outlines key parameters to monitor in animals receiving ITE, based on general best practices for preclinical studies.[6][7]

  • Daily Observations:

    • Observe each animal at least twice daily.[7]

    • Record general appearance (e.g., ruffled fur, hunched posture).

    • Note any changes in behavior (e.g., lethargy, hyperactivity, social withdrawal).

    • Check for signs of pain or distress (e.g., vocalization, reluctance to move).

  • Weekly Measurements:

    • Record individual body weights at least once a week. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.

    • Measure food and water intake.

  • Clinical Pathology (at termination or interim points):

    • Conduct hematology and clinical chemistry analyses on blood samples to assess organ function (e.g., liver enzymes, kidney function markers).

  • Gross Necropsy and Histopathology:

    • At the end of the study, perform a thorough gross necropsy.

    • Collect and preserve major organs for histopathological examination to identify any microscopic changes.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring cluster_analysis Data Collection & Analysis A Compound Procurement & Characterization C Dose Formulation & Vehicle Selection A->C B Animal Acclimatization D Randomization & Group Assignment B->D E ITE Administration (e.g., IP injection) C->E D->E F Daily Clinical Observations & Weekly Body Weights E->F G Endpoint Measurement (e.g., tumor volume, disease score) F->G H Terminal Procedures (Necropsy, Blood Collection) G->H I Histopathology & Clinical Pathology H->I J Data Analysis & Interpretation I->J Signaling_Pathway cluster_0 ITE Administration cluster_1 Cellular Response ITE ITE AhR AhR ITE->AhR binds ARNT ARNT AhR->ARNT dimerizes with OffTarget Potential Off-Target Effects (Hypothetical) AhR->OffTarget potential interaction XRE XRE (Xenobiotic Response Element) ARNT->XRE binds to Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene activates Effect Immunomodulation / Anti-tumor Effect Gene->Effect

References

Technical Support Center: Off-Target Effects of ITE as an AhR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using ITE (2-(1H-indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester) as an Aryl Hydrocarbon Receptor (AhR) agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ITE and why is it used as an AhR agonist?

ITE is a potent, endogenous agonist for the Aryl Hydrocarbon Receptor (AhR), with a high binding affinity (Ki of approximately 3 nM)[1][2]. It is widely used in research due to its ability to activate the AhR signaling pathway without the toxic effects associated with other potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[3]. ITE has been shown to have immunomodulatory and potential anticancer properties[4][5].

Q2: Does ITE have known off-target effects or bind to other receptors?

Currently, there is no significant evidence to suggest that ITE binds to other receptors or has specific, well-defined off-target protein interactions. Its effects are primarily mediated through the AhR. However, researchers may observe "unexpected" or "off-target" effects in their specific experimental systems. These are often not due to ITE binding to other proteins, but rather to the complex and context-dependent downstream consequences of AhR activation.

Q3: Why are the biological effects of ITE so different from TCDD, another potent AhR agonist?

The primary reason for the differing biological outcomes between ITE and TCDD lies in their metabolic stability. TCDD is a persistent compound that leads to sustained AhR activation, which is linked to its toxicity[3]. In contrast, ITE is believed to be rapidly metabolized and cleared, resulting in a transient activation of the AhR[3]. While the initial gene expression changes induced by both ITE and TCDD can be remarkably similar, the prolonged activation by TCDD leads to secondary and tertiary effects that are not observed with the short-lived ITE[1][6].

Q4: I am seeing unexpected changes in my cell culture after ITE treatment. Could this be an off-target effect?

While it's important to consider all possibilities, unexpected cellular phenotypes following ITE treatment are most likely a result of the on-target activation of AhR. The AhR is a ligand-activated transcription factor that can regulate the expression of a wide range of genes involved in various cellular processes, including cell cycle, differentiation, and metabolism[3][5]. The specific genes regulated by AhR can be highly cell-type and context-dependent. Therefore, it is crucial to thoroughly investigate the downstream effects of AhR activation in your specific experimental model.

Troubleshooting Guide

Issue 1: Inconsistent or no response to ITE treatment.

  • Possible Cause 1: ITE degradation. ITE is not as stable as other AhR agonists. Ensure that your stock solutions are stored correctly (typically at -20°C or -80°C in an appropriate solvent like DMSO) and that you are using freshly prepared dilutions for your experiments[1].

  • Possible Cause 2: Low AhR expression. The responsiveness of your cells to ITE is dependent on the expression level of the AhR. Verify AhR expression in your cell line or primary cells using techniques like qPCR or Western blotting.

  • Possible Cause 3: Cell culture conditions. The composition of your cell culture medium, particularly the presence of other potential AhR ligands in serum, can influence the cellular response to ITE. Consider using serum-free or charcoal-stripped serum to reduce background AhR activation.

Issue 2: Observing different gene expression profiles than expected.

  • Possible Cause 1: Time-point of analysis. The transcriptional response to ITE is transient[3]. If you are comparing your results to studies that used different time points, you may see discrepancies. It is advisable to perform a time-course experiment to capture the peak of gene expression changes.

  • Possible Cause 2: Cell-type specific AhR signaling. The downstream targets of AhR can vary significantly between different cell types. The gene expression profile you observe will be specific to your experimental model.

  • Possible Cause 3: Crosstalk with other signaling pathways. AhR signaling can interact with other cellular pathways. The activation state of these other pathways in your cells can modulate the transcriptional output of AhR activation by ITE.

Quantitative Data Summary

The following tables summarize quantitative data comparing ITE to the well-characterized but toxic AhR agonist, TCDD.

Table 1: Comparison of Binding Affinity and Potency

LigandBinding Affinity (Ki)In Vitro Potency (DNA Binding)In Vivo Toxicity
ITE ~3 nM[1][2]Similar to TCDD[3]Non-toxic[3]
TCDD HighPotentTeratogenic, Carcinogenic

Table 2: Comparison of Gene Expression Changes in Mouse Lung Fibroblasts (4-hour treatment)

GeneFold Induction by ITE (0.5µM)Fold Induction by TCDD (0.2nM)
Cyp1a1 HighHigh
Cyp1b1 HighHigh
Tiparp HighHigh

This table is a qualitative summary based on findings that the initial gene expression changes are remarkably similar between ITE and TCDD[1][6]. For a complete list of significantly altered genes, refer to the supplementary materials of the cited study.

Experimental Protocols

Protocol 1: Assessing AhR Activation via qPCR of Target Genes

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of ITE (e.g., 1-10 µM) or a vehicle control (e.g., DMSO). Include a positive control such as TCDD (e.g., 1-10 nM) if appropriate for your experimental question.

  • Time Course: Harvest cells at various time points (e.g., 2, 4, 8, 24 hours) after treatment.

  • RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for known AhR target genes (e.g., CYP1A1, CYP1B1, AHRR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative fold change in gene expression compared to the vehicle-treated control.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE AhR_complex AhR-Hsp90-XAP2-p23 Complex ITE->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Chaperone Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation & Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Transcription

Caption: Canonical AhR signaling pathway activated by ITE.

Troubleshooting_Workflow Start Unexpected Experimental Result with ITE Check_OnTarget Is the effect likely AhR-mediated? Start->Check_OnTarget Verify_AhR Verify AhR Expression (qPCR, Western Blot) Check_OnTarget->Verify_AhR Yes Off_Target_Hypothesis Formulate alternative (off-target) hypothesis Check_OnTarget->Off_Target_Hypothesis No Literature_Review Review literature for cell-type specific AhR targets Verify_AhR->Literature_Review Time_Course Perform a time-course experiment Literature_Review->Time_Course Dose_Response Perform a dose-response experiment Time_Course->Dose_Response Consider_Kinetics Consider transient vs. sustained AhR activation Dose_Response->Consider_Kinetics

Caption: Troubleshooting workflow for unexpected results with ITE.

References

Validation & Comparative

Comparing ITE and Other Aryl Hydrocarbon Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) with other prominent aryl hydrocarbon receptor (AhR) agonists. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support informed decisions in research and development.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in a diverse range of physiological and toxicological processes. Its activation by various agonists can lead to distinct downstream effects, making a comparative understanding of these compounds crucial. This guide focuses on ITE, a potent endogenous AhR agonist, and its performance relative to other well-characterized agonists, including the prototypical toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the endogenous tryptophan derivative 6-formylindolo[3,2-b]carbazole (FICZ).

Quantitative Comparison of AhR Agonists

The following tables summarize the binding affinity and potency of ITE, TCDD, and FICZ for the aryl hydrocarbon receptor. It is important to note that these values are compiled from various studies and may have been determined using different experimental systems, which can influence the results.

LigandBinding Affinity (Ki)Cell Line/SystemReference
ITE3 nMNot Specified[1]
TCDD~0.1-1 nM (Kd)Various[2]
FICZ~0.07 nM (Kd)Not Specified[2]

Table 1: Comparative Binding Affinity of AhR Agonists. This table presents the dissociation constant (Ki or Kd) for each ligand, indicating its affinity for the AhR. A lower value signifies a higher binding affinity.

LigandEC50Assay SystemReference
ITE0.78 nMYeast AhR Assay[3]
TCDDVaries (pM to nM range)Various Reporter Assays
FICZVaries (pM to nM range)Various Reporter Assays

Table 2: Comparative Potency of AhR Agonists. This table shows the half-maximal effective concentration (EC50) for each agonist, representing the concentration required to elicit 50% of the maximum biological response in a given assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of AhR agonists are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AhR.

Materials:

  • Test compounds (e.g., ITE, TCDD, FICZ)

  • Radiolabeled AhR ligand (e.g., [³H]TCDD)

  • Cytosolic extracts containing the AhR (e.g., from Hepa-1c1c7 cells)

  • Incubation buffer (e.g., MES-buffered saline)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound.

  • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the bound from the unbound radioligand using a method such as hydroxylapatite or charcoal-dextran.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of Cytochrome P450 1A1 (CYP1A1), a key downstream target of AhR activation. The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method for this purpose.

Materials:

  • Hepatoma cell line (e.g., HepG2, Hepa-1c1c7)

  • Cell culture medium and supplements

  • Test compounds (e.g., ITE, TCDD, FICZ)

  • 7-ethoxyresorufin (EROD substrate)

  • NADPH

  • Resorufin standard

  • Fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24-72 hours).

  • After the treatment period, lyse the cells or prepare microsomal fractions.

  • Initiate the EROD reaction by adding 7-ethoxyresorufin and NADPH to the cell lysates or microsomes.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a solvent).

  • Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Calculate the EROD activity relative to a resorufin standard curve and normalize to the total protein concentration.

In Vivo Acute Toxicity Assessment in Mice

This protocol provides a general framework for assessing the acute toxicity of AhR agonists in a mouse model.

Materials:

  • Test compounds (e.g., ITE, TCDD, FICZ)

  • Vehicle for administration (e.g., corn oil)

  • C57BL/6 mice (or other appropriate strain)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimate the animals to the laboratory conditions for at least one week.

  • Divide the animals into treatment groups, including a vehicle control group.

  • Administer a single dose of the test compound to each animal via an appropriate route (e.g., intraperitoneal injection, oral gavage). Dose selection should be based on preliminary range-finding studies.

  • Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for up to 14 days. Observations should include changes in behavior, appearance, and body weight.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • Collect organs (e.g., liver, thymus, spleen) for weight analysis and histopathological examination.

  • Key endpoints for toxicity include mortality, clinical signs, body weight changes, organ-to-body weight ratios, and histopathological findings.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Agonist (e.g., ITE, TCDD, FICZ) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocation & Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction mRNA mRNA Target_Genes->mRNA Proteins Proteins (e.g., CYP1A1) mRNA->Proteins

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

EROD_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay EROD Assay cluster_analysis Data Analysis Start Seed Hepatoma Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with AhR Agonists (Vehicle, ITE, TCDD, etc.) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Lyse Prepare Cell Lysates or Microsomes Incubate2->Lyse Add_Substrate Add EROD Substrate (7-ethoxyresorufin) & NADPH Lyse->Add_Substrate Incubate3 Incubate at 37°C Add_Substrate->Incubate3 Read Measure Resorufin Fluorescence (Ex: 530nm, Em: 590nm) Incubate3->Read Calculate Calculate EROD Activity (pmol/min/mg protein) Read->Calculate Compare Compare Potency (EC50) of Different Agonists Calculate->Compare

References

A Comparative Analysis of ITE and BMS-309403 as Potential Anti-Diabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents with diverse mechanisms of action. This guide provides a detailed, data-driven comparison of two such compounds: 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) and BMS-309403. While both have been investigated for their potential in metabolic disease, they operate through distinct signaling pathways, offering different therapeutic strategies. This document summarizes their mechanisms of action, presents available preclinical data, and details relevant experimental protocols to aid researchers in the field of diabetes drug discovery.

Mechanism of Action

ITE: An Endogenous Aryl Hydrocarbon Receptor (AhR) Agonist

ITE is a potent endogenous agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The role of AhR in glucose homeostasis is complex and context-dependent. Some studies suggest that activation of AhR by environmental pollutants may increase the risk of type 2 diabetes. Conversely, other research indicates that AhR signaling could play a role in regulating immune responses, which is particularly relevant to the autoimmune component of type 1 diabetes. In the context of type 1 diabetes models, ITE has been shown to prevent autoimmune diabetes in non-obese diabetic (NOD) mice by promoting the generation of regulatory T cells (Tregs)[1][2]. High glucose itself has been shown to activate AhR, suggesting a potential role for this receptor in the pathology of diabetic complications[3]. However, direct evidence and quantitative data on the effects of ITE on glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes are limited.

BMS-309403: A Selective Fatty Acid-Binding Protein 4 (FABP4) Inhibitor

BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. FABP4 is highly expressed in adipocytes and macrophages and plays a crucial role in fatty acid trafficking and inflammatory responses. Inhibition of FABP4 is considered a promising strategy for treating metabolic diseases. Preclinical studies have demonstrated that BMS-309403 improves glucose tolerance and enhances insulin sensitivity in genetic and diet-induced models of obesity and type 2 diabetes[3][4]. By inhibiting FABP4, BMS-309403 is thought to reduce inflammation in adipose tissue and improve systemic insulin action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for ITE and BMS-309403 based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypePotency (Ki)SelectivityReference
ITEAryl Hydrocarbon Receptor (AhR)Radioligand Binding Assay~3 nMN/AN/A
BMS-309403FABP4Ligand Displacement Assay<2 nM>100-fold vs. FABP3 and FABP5N/A

Table 2: In Vivo Efficacy in Preclinical Models of Diabetes

CompoundAnimal ModelDose and AdministrationKey FindingsReference
ITENon-Obese Diabetic (NOD) MiceN/APrevents autoimmune diabetes by inducing regulatory T cells.[1][2]
BMS-309403ob/ob MiceN/AImproved glucose tolerance and insulin sensitivity.[5]
BMS-309403Diet-Induced Obese (DIO) Mice40 mg/kg, oral gavage, 4 weeksImproved glucose tolerance.[5]
BMS-309403Diet-Induced Obese (DIO) Mice3, 10, 30 mg/kg, in diet, 8 weeksReduced plasma triglycerides and free fatty acids. No significant change in glucose, insulin, or glucose/insulin tolerance.[5]

Note: N/A indicates that specific data was not available in the reviewed sources.

Signaling Pathways and Experimental Workflows

ITE Signaling Pathway

The proposed mechanism for ITE's potential therapeutic effect in autoimmune diabetes involves the activation of the Aryl Hydrocarbon Receptor, leading to the differentiation of tolerogenic dendritic cells and subsequent induction of regulatory T cells (Tregs).

ITE_Signaling_Pathway ITE ITE AhR Aryl Hydrocarbon Receptor (AhR) ITE->AhR activates Tolerogenic_DC Tolerogenic Dendritic Cells AhR->Tolerogenic_DC promotes differentiation Treg Regulatory T cells (Tregs) Tolerogenic_DC->Treg induces Immune_Suppression Suppression of Autoimmune Response Treg->Immune_Suppression

Caption: ITE signaling pathway in immunomodulation.

BMS-309403 Signaling Pathway

BMS-309403 acts by inhibiting FABP4, which is implicated in lipid metabolism and inflammation. This inhibition leads to improved insulin sensitivity and glucose homeostasis.

BMS309403_Signaling_Pathway BMS309403 BMS-309403 FABP4 Fatty Acid-Binding Protein 4 (FABP4) BMS309403->FABP4 inhibits Insulin_Signaling Insulin Signaling BMS309403->Insulin_Signaling improves Adipose_Inflammation Adipose Tissue Inflammation FABP4->Adipose_Inflammation promotes Adipose_Inflammation->Insulin_Signaling impairs Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Signaling->Glucose_Homeostasis

Caption: BMS-309403 mechanism of action.

Experimental Workflow: In Vivo Assessment of Anti-Diabetic Agents

A typical preclinical workflow to evaluate the anti-diabetic potential of a compound in a diet-induced obesity mouse model.

Experimental_Workflow start Start: Diet-Induced Obese (DIO) Mouse Model treatment Chronic Compound Administration (e.g., ITE or BMS-309403) start->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt blood_analysis Blood Chemistry Analysis (Glucose, Insulin, Lipids) treatment->blood_analysis tissue_analysis Tissue Analysis (e.g., Adipose, Liver) treatment->tissue_analysis end Data Analysis and Conclusion gtt->end itt->end blood_analysis->end tissue_analysis->end

Caption: In vivo anti-diabetic assessment workflow.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Model: Male C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

  • Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the test, record the body weight of each mouse. Collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose levels using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice
  • Animal Model and Acclimatization: Use the same animal model and housing conditions as for the OGTT.

  • Fasting: Fast mice for 4-6 hours prior to the test with free access to water.

  • Baseline Blood Glucose: Record body weight and collect a baseline blood sample (time 0) from the tail vein for fasting blood glucose measurement.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The rate of glucose disappearance reflects insulin sensitivity.

Conclusion

BMS-309403, as a selective FABP4 inhibitor, has demonstrated clear anti-diabetic potential in preclinical models of type 2 diabetes by improving glucose metabolism and insulin sensitivity, although its effects on insulin resistance in diet-induced obesity models can be variable. Its mechanism of action is directly linked to key pathways in metabolic disease.

ITE, an endogenous AhR agonist, shows promise in the context of autoimmune-mediated diabetes by modulating the immune system. However, its direct effects on glucose and insulin regulation in type 2 diabetes models are not well-established. Further research is required to elucidate the role of AhR activation by ITE in the context of metabolic syndrome and to generate quantitative data on its efficacy in relevant preclinical models.

For researchers and drug development professionals, the choice between pursuing an ITE-based or a BMS-309403-based strategy will depend on the specific therapeutic goal: targeting the immunoinflammatory component of diabetes versus directly addressing metabolic dysregulation. This guide provides a foundational comparison to inform such strategic decisions.

References

In Silico Docking of Indole-Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico docking studies of various indole-thiazole derivatives. It includes a summary of their performance against different biological targets, supported by experimental data and detailed methodologies.

Indole-thiazole hybrids represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel drug candidates, allowing for the prediction of binding affinities and interactions between these derivatives and their biological targets. This guide summarizes key findings from recent studies to facilitate comparison and guide future research.

Comparative Docking Performance of Indole-Thiazole Derivatives

The following table summarizes the quantitative data from various in silico docking studies, showcasing the performance of different indole-thiazole derivatives against a range of biological targets implicated in cancer, infectious diseases, and neurological disorders.

Derivative ClassTarget Protein(s)Key Findings & Docking ScoresReference(s)
Thiazole-Indole-Isoxazole AmidesSTAT2 SH2 domain, B helix DNA dodecamerShowed significant binding affinity. Compound with 3,5-diOCH substitution on the phenyl ring had a dock score of -8.14 kcal/mol against STAT2.[1][1][2]
4-(Indol-3-yl)thiazole-2-amines and AcylaminesE. coli MurB, CYP51Docking studies suggested E. coli MurB inhibition for antibacterial activity and CYP51 inhibition for antifungal activity.[3][3]
Indole-based Thiophenes, Thiazolidine-4-ones, and 1,3,4-ThiadiazolesDNA gyrase BCompounds 2, 4, 6a, and 6c showed good binding energy and favorable interactions with DNA gyrase B.[4][4]
Indole-1,3,4-Thiadiazole DerivativesHuman pancreatic alpha-amylase (PDB ID: 4W93), LipoxygenaseCompounds interacted with key amino acid residues (ASP197, GLU240, TYR151), similar to the reference drug acarbose.[5][5]
Indole–1,2,4–Triazole HybridsProtein Kinase C theta (PKC-θ), AKT1, PI3K, VEGFR2Inverse docking identified these kinases as probable targets. Subsequent docking showed good binding affinities with AKT1 kinase.[6][6]
Indole-based Thiadiazole DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Analogue 8 was the most potent inhibitor for both enzymes, with IC50 values of 0.15 ± 0.050 µM (AChE) and 0.20 ± 0.10 µM (BChE).[7][8][9][7][8][9]
Acetylenic Mannich Bases of Isatin–ThiazoleCytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1), Topoisomerase IV (PDB ID: 5EIX)Compound AM1 had the highest docking score of -7.9 against 1EA1, and compound AM3 had the highest score of -4.512 against 5EIX.[10][10]
N-substituted Thiazole DerivativesFabHDerivatives S2, S5, S6, S7, S8, and S9 exhibited excellent mol dock scores ranging from -102.612 to -144.236.[11][11]
2-[2-[4-Hydoroxy-3 substituted benzylidene]hydrazinyl]-thiazole-4[5H]VEGFR-2Compound 4c showed promising antiproliferative activity and was evaluated against VEGFR-2.[12][12]

Experimental Protocols: A General Overview

While specific parameters may vary between studies, a general workflow for in silico docking of indole-thiazole derivatives can be outlined.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the indole-thiazole derivatives are typically sketched using chemical drawing software and then optimized using computational chemistry tools. This process involves energy minimization to obtain a stable conformation.

  • Protein Preparation: The 3D structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is identified, often based on the location of a co-crystallized ligand or through prediction algorithms.

2. Molecular Docking Simulation:

  • Docking software (e.g., AutoDock, Schrödinger Maestro, MOE) is used to predict the preferred orientation of the ligand when bound to the protein's active site.

  • The software employs scoring functions to estimate the binding affinity (e.g., in kcal/mol). These scoring functions consider various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

3. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding poses based on the docking scores and the nature of the interactions with key amino acid residues in the active site.

  • Visualization of the docked complexes helps in understanding the structure-activity relationships (SAR) and provides insights for further optimization of the ligand structure.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Analysis ligand_design Derivative Design ligand_opt 3D Structure Optimization ligand_design->ligand_opt docking Molecular Docking Simulation ligand_opt->docking protein_db Retrieve Protein Structure (PDB) protein_prep Prepare Protein (Add Hydrogens, etc.) protein_db->protein_prep active_site Identify Active Site protein_prep->active_site active_site->docking analyze_pose Analyze Binding Poses & Scores docking->analyze_pose visualize Visualize Interactions analyze_pose->visualize sar Structure-Activity Relationship (SAR) visualize->sar

Caption: General workflow of in silico molecular docking studies.

References

Navigating AHR-Mediated Inhibition of Glioma Invasion: A Comparative Guide to ITE and a Validated Alternative, Rutaecarpine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) and a viable alternative, Rutaecarpine, in the context of inhibiting glioma cell invasion through the Aryl Hydrocarbon Receptor (AHR) pathway. This document synthesizes available experimental data, presents detailed protocols, and visualizes key biological and experimental processes to aid in the replication and extension of these findings.

Introduction: The Challenge of Glioma Invasion and the Aryl Hydrocarbon Receptor

Glioblastoma, the most aggressive form of glioma, is characterized by its highly invasive nature, which is a primary contributor to tumor recurrence and poor patient prognosis. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a potential, albeit complex, therapeutic target in glioma. Activation of AHR has been shown in some contexts to inhibit the migratory and invasive properties of glioma cells, making AHR agonists a subject of significant research interest.

ITE: A Potent AHR Agonist with a Complicated History

ITE is a potent endogenous agonist of the AHR.[1] Initial research presented ITE as a significant inhibitor of both mesenchymal and amoeboid glioma cell migration and invasion. The proposed mechanism was the AHR-dependent downregulation of MYH9, a component of non-muscle myosin IIA, which is crucial for cell motility. These findings suggested that ITE could block multiple modes of glioma cell invasion.[2][3][4]

However, it is crucial to note that a key publication detailing these specific mechanisms and providing quantitative in vitro and in vivo data has been retracted due to evidence of systematic manipulation of the publication process.[5] While ITE's role as an AHR agonist is well-established, the retraction of this pivotal study necessitates caution and leaves the specific quantitative effects and downstream mechanism of ITE on glioma cell invasion without a reliable, peer-reviewed foundation.

Rutaecarpine: A Validated Alternative for AHR-Mediated Invasion Inhibition

In light of the uncertainties surrounding ITE, Rutaecarpine, a natural alkaloid, has emerged as a scientifically validated alternative for studying AHR-mediated inhibition of glioma invasion. Research has demonstrated that Rutaecarpine effectively inhibits the migration of human glioblastoma cells in an AHR-dependent manner.[3]

Unlike the proposed mechanism for ITE, Rutaecarpine's anti-migratory effect is mediated through the induction of Interleukin 24 (IL24), a known tumor suppressor.[3] This presents a distinct downstream pathway for AHR-mediated anti-invasive effects in glioma.

Comparative Data on Invasion Inhibition

Due to the retraction of the primary source of quantitative data for ITE, a direct numerical comparison is not feasible. The following table summarizes the validated quantitative data for Rutaecarpine's effect on glioma cell migration.

CompoundCell LineAssayConcentrationTime Point% Inhibition of Migration (relative to control)Reference
RutaecarpineU87Wound Healing10 µM12 h32.5%[3]
RutaecarpineU87Wound Healing10 µM24 h37.9%[3]
RutaecarpineU87Wound Healing10 µM36 h39.5%[3]
RutaecarpineU87Wound Healing1 µM24 h~15% (approximated from graphical data)[3]

Signaling Pathway Visualizations

The following diagrams illustrate the proposed, though unconfirmed, signaling pathway for ITE and the validated pathway for Rutaecarpine in the context of glioma cell invasion.

ITE_Pathway Note: This pathway is based on a retracted publication and requires independent validation. ITE ITE AHR AHR ITE->AHR activates ARNT ARNT AHR->ARNT dimerizes with MYH9 MYH9 Gene ARNT->MYH9 inhibits transcription Invasion Cell Invasion MYH9->Invasion promotes

Proposed (Unconfirmed) ITE Signaling Pathway

Rutaecarpine_Pathway Rutaecarpine Rutaecarpine AHR AHR Rutaecarpine->AHR activates ARNT ARNT AHR->ARNT dimerizes with IL24 IL24 Gene ARNT->IL24 induces transcription Invasion Cell Invasion IL24->Invasion inhibits

Validated Rutaecarpine Signaling Pathway

Experimental Protocols & Workflow

Wound Healing Assay Protocol (based on Rutaecarpine studies[3])
  • Cell Seeding: Plate U87 human glioblastoma cells in 6-well plates and culture until they reach 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of Rutaecarpine (e.g., 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 36 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100.

General Transwell Invasion Assay Protocol
  • Chamber Hydration: Rehydrate the basement membrane extract (e.g., Matrigel) coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Harvest glioma cells and resuspend them in serum-free medium.

  • Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts. The test compound (e.g., ITE or Rutaecarpine) can be added to the upper chamber with the cells.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C.

  • Cell Removal: Remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Seed cells to create a confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove displaced cells B->C D 4. Add medium with test compound/control C->D E 5. Image at T=0 D->E F 6. Incubate for 12-48h E->F G 7. Image at final time point F->G H 8. Measure scratch width and calculate closure % G->H

Wound Healing Assay Experimental Workflow

Discussion: The Dual Role of AHR in Glioma

It is important for researchers to recognize the ongoing debate surrounding the role of AHR in glioma. While studies on ITE and Rutaecarpine suggest a tumor-suppressive function by inhibiting invasion, other research indicates that AHR and its ligand kynurenine may promote glioma progression. Some studies have shown that loss of AHR can enhance GBM tumor growth and invasion. This suggests that the effect of AHR activation may be context-dependent, potentially influenced by the specific ligand, the tumor microenvironment, and the genetic background of the glioma cells. This complexity underscores the need for further research to delineate the precise conditions under which AHR activation is beneficial in a therapeutic context.

Conclusion

The inhibition of glioma cell invasion remains a critical goal in the development of new therapies. The AHR pathway presents a promising, yet intricate, target. While ITE was initially highlighted as a potent inhibitor, the retraction of key supporting data leaves its efficacy and mechanism in this context unverified. In contrast, Rutaecarpine offers a scientifically validated alternative, inhibiting glioma migration through the AHR-IL24 signaling axis. Researchers seeking to replicate or build upon AHR-mediated inhibition of glioma invasion are encouraged to consider Rutaecarpine as a reliable tool and to approach the broader role of AHR in glioma with a nuanced perspective.

References

Structure-Activity Relationship of ITE Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) analogs and their interaction with the Aryl Hydrocarbon Receptor (AhR), providing key quantitative data, experimental protocols, and pathway visualizations to guide future drug discovery and development.

ITE, an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), has garnered significant attention in the scientific community for its potential immunomodulatory and anti-cancer properties.[1] Structure-activity relationship (SAR) studies of ITE and its analogs are crucial for understanding the molecular interactions that govern AhR activation and for the rational design of novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of ITE analogs, summarizing their biological activities, detailing the experimental methods used for their evaluation, and visualizing the key signaling pathways and experimental workflows.

Comparative Analysis of ITE Analog Activity

The biological activity of ITE and its analogs is primarily assessed by their ability to activate the AhR, a ligand-activated transcription factor.[1][2] This activation is typically quantified by measuring the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum. The following table summarizes the AhR activation data for a series of ITE analogs, highlighting the impact of structural modifications on their activity.

CompoundModificationAhR Activation (EC50, nM)Reference
ITE Parent Compound~20[3]
Analog 1 Indole N-methylationData not available
Analog 2 Thiazole ring substitutionData not available
Analog 3 Carboxylic acid ester modificationData not available
Analog 4 Indole ring substitution (e.g., 5-Fluoro)Data not available
Analog 5 Indole ring substitution (e.g., 7-Methyl)Data not available

Note: The EC50 values in this table are compiled from various sources. "Data not available" indicates that while the synthesis and qualitative testing of these analogs have been reported, specific quantitative EC50 values were not found in the reviewed literature.

Experimental Protocols

The synthesis and biological evaluation of ITE analogs involve a series of well-established chemical and biological procedures. The following sections provide an overview of the key experimental protocols.

General Synthesis of ITE Analogs

The synthesis of ITE and its structural analogs can be achieved through various synthetic routes, often involving a key condensation reaction to form the thiazole or thiazoline ring. A general procedure is outlined below, based on methods described in the patent literature.[4]

Step 1: Synthesis of the Indole-3-glyoxylamide Intermediate. To a solution of indole in a suitable solvent (e.g., diethyl ether), oxalyl chloride is added dropwise at 0°C. The resulting mixture is stirred for a specified time, and the solvent is evaporated to yield the crude indole-3-glyoxylyl chloride. This intermediate is then reacted with an appropriate amine to furnish the corresponding indole-3-glyoxylamide.

Step 2: Thiazole Ring Formation. The indole-3-glyoxylamide is then reacted with a cysteine methyl ester hydrochloride in a suitable solvent (e.g., toluene) under reflux conditions. This condensation reaction, followed by an oxidative cyclization, leads to the formation of the 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester core structure. Variations in the starting indole and cysteine ester allow for the synthesis of a diverse range of analogs.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

The activity of ITE analogs on the AhR is commonly determined using a cell-based luciferase reporter gene assay. This assay provides a quantitative measure of receptor activation by a test compound.

1. Cell Culture and Transfection: A suitable mammalian cell line (e.g., Hepa-1c1c7) is cultured in appropriate media. The cells are then transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a dioxin-responsive element (DRE) promoter.

2. Compound Treatment: The transfected cells are seeded in multi-well plates and treated with various concentrations of the ITE analogs. A known AhR agonist, such as TCDD or ITE itself, is used as a positive control, while a vehicle control (e.g., DMSO) is used as a negative control.

3. Luciferase Assay: After a specific incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and, therefore, AhR activation, is measured using a luminometer.

4. Data Analysis: The luminescence data is normalized to the vehicle control and plotted against the compound concentration. The EC50 values are then calculated from the resulting dose-response curves using appropriate software.

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes involved in SAR studies of ITE analogs, the following diagrams, generated using the Graphviz DOT language, illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITE ITE/Analog AhR_complex AhR-Hsp90-AIP-p23 Complex ITE->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer DRE Dioxin-Responsive Element (DRE) AhR_ARNT->DRE Binds Target_Gene Target Gene Transcription (e.g., CYP1A1) DRE->Target_Gene Initiates

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by ligand binding.

SAR_Workflow Experimental Workflow for SAR Studies of ITE Analogs cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Screening (AhR Activation Assay) Characterization->Screening Dose_Response Dose-Response & EC50 Determination Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies Further Preclinical Studies Lead_Selection->Further_Studies

Caption: A typical workflow for the structure-activity relationship (SAR) studies of ITE analogs.

References

Safety Operating Guide

2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, dispose of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester and its container at an approved waste disposal plant.[1] This compound is categorized as a skin, eye, and respiratory irritant, requiring careful handling and adherence to safety protocols during disposal.

This guide provides detailed procedures for the safe disposal of this compound (CAS No. 448906-42-1), designed for researchers and laboratory professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

I. Hazard Identification and Safety Summary

Before handling, it is essential to be aware of the hazards associated with this compound. The substance is classified with the following GHS hazard statements[1][2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 1: GHS Hazard Information

Hazard CodeDescriptionPictogramSignal Word
H315Causes skin irritationpictogramWarning
H319Causes serious eye irritationpictogramWarning
H335May cause respiratory irritationpictogramWarning

II. Pre-Disposal and Handling Protocols

To mitigate risks, the following personal protective equipment (PPE) and handling procedures are mandatory.

A. Personal Protective Equipment (PPE)

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

B. Safe Handling Practices

  • Wash skin thoroughly after handling.[1][4]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[4]

  • Take off contaminated clothing and wash it before reuse.[1]

III. Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved chemical waste management service.

Step 1: Waste Collection

  • Collect waste material in a designated, clearly labeled, and securely sealed container.

  • Ensure the container is compatible with the chemical; avoid reactive materials.

  • Store the waste container in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Labeling

  • Label the waste container with the full chemical name: "this compound" and the CAS number "448906-42-1".

  • Include appropriate hazard symbols (e.g., irritant).

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the safety data sheet (SDS) to the disposal service.

  • Never dispose of this chemical down the drain or in regular trash.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring proper ventilation.

  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the chemical.

Logical Workflow for Disposal

G A Assess Hazards (Skin/Eye/Respiratory Irritant) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Sealed Container B->C D Label Container with Chemical Name, CAS#, and Hazards C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Approved Waste Disposal Contractor E->F G Decontaminate Work Area and Equipment F->G H Dispose of Contaminated Cleaning Materials as Waste G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.